5-Bromo-4-fluoro-2-iodopyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-fluoro-2-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-3-2-9-5(8)1-4(3)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCFBARDJVIUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1I)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-4-fluoro-2-iodopyridine: A Versatile Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-4-fluoro-2-iodopyridine, a key intermediate in the development of novel pharmaceuticals and functional materials. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from structurally similar halogenated pyridines to provide a broader context for its potential applications and handling.
Core Chemical Properties
This compound belongs to the class of polysubstituted pyridines, which are pivotal scaffolds in medicinal chemistry.[1] The strategic placement of three different halogen atoms (bromine, fluorine, and iodine) on the pyridine ring imparts distinct reactivity to each position, making it a highly versatile synthetic building block.
Physicochemical Data
Quantitative data for this compound is not extensively reported in the literature. The following table summarizes its basic properties and includes data for analogous compounds to provide a comparative reference.
| Property | This compound | 2-Bromo-5-fluoro-4-iodopyridine | 5-Bromo-2-iodopyridine | 5-Bromo-2-fluoropyridine |
| CAS Number | 1260669-95-1[2] | 1061357-89-8[3] | 223463-13-6 | 766-11-0[4] |
| Molecular Formula | C₅H₂BrFIN | C₅H₂BrFIN[3] | C₅H₃BrIN | C₅H₃BrFN[4] |
| Molecular Weight | 301.88 g/mol | 301.88 g/mol [3] | 283.89 g/mol | 175.99 g/mol [4] |
| Appearance | Not specified | Off-White Powder[3] | Solid | Colorless liquid[4] |
| Melting Point | Not specified | Not specified | 113-117 °C | Not applicable |
| Boiling Point | Not specified | 266.8±40.0 °C at 760 mmHg[3] | Not specified | 162-164 °C at 750 mmHg[4] |
| Density | Not specified | Not specified | Not specified | 1.71 g/mL at 25 °C[4] |
| Refractive Index | Not specified | Not specified | Not specified | n20/D 1.5325[4] |
Spectroscopic Data
Synthesis and Reactivity
Polysubstituted pyridines are valuable intermediates in organic synthesis, and their preparation often involves multi-step sequences.[7][8] The synthesis of compounds like this compound typically starts from more readily available pyridine derivatives, followed by a series of halogenation and functional group interconversion reactions.
General Reactivity
The chemical behavior of this compound is dominated by the differential reactivity of the C-I, C-Br, and C-F bonds. This allows for selective functionalization through various cross-coupling reactions. The high reactivity of the C-I bond, followed by the C-Br bond, makes this compound an excellent substrate for sequential, site-selective modifications. This is a crucial feature for the construction of complex molecular architectures.[9]
The following diagram illustrates the general reactivity of a polyhalogenated pyridine in common cross-coupling reactions.
Caption: Reactivity of this compound in cross-coupling reactions.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not explicitly published. However, the following generalized procedures are based on established methods for the synthesis and manipulation of similar halogenated pyridines and can be adapted by skilled chemists.[10][11][12]
General Procedure for the Synthesis of Halogenated Pyridines
The synthesis of polyhalogenated pyridines often involves a diazotization-halogenation sequence (Sandmeyer or Schiemann-type reactions) from an aminopyridine precursor, or through directed ortho-metalation followed by quenching with an electrophilic halogen source.
Illustrative Synthesis Workflow:
Caption: A generalized synthetic workflow for preparing polyhalogenated pyridines.
General Protocol for a Suzuki Cross-Coupling Reaction
This protocol outlines a typical procedure for a palladium-catalyzed Suzuki cross-coupling reaction, which is a common application for halogenated pyridines.
Materials:
-
This compound (or other halopyridine)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the halopyridine (1.0 eq.), arylboronic acid (1.1-1.5 eq.), palladium catalyst (0.01-0.05 eq.), and base (2.0-3.0 eq.).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
Halogenated pyridines are crucial building blocks in the synthesis of a wide range of biologically active molecules and functional materials.[13] The ability to selectively introduce different substituents at the iodine, bromine, and fluorine positions of this compound allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.[14] The pyridine scaffold itself is a well-established pharmacophore present in numerous approved drugs.[1] In materials science, these compounds can be used to synthesize novel organic semiconductors, ligands for metal complexes, and functional polymers.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[15]
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (1 x 10 g) | Reagentia [reagentia.eu]
- 3. 2-Bromo-5-fluoro-4-iodopyridine [myskinrecipes.com]
- 4. 5-溴-2-氟吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. 5-Bromo-2-iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 11. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 12. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of 5-Bromo-4-fluoro-2-iodopyridine
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 5-Bromo-4-fluoro-2-iodopyridine, a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. The proposed synthesis leverages the well-established Sandmeyer reaction, a reliable method for the conversion of an aromatic amine to a halide via a diazonium salt intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and clear visual representations of the synthetic workflow.
Proposed Synthesis Pathway
The synthesis of this compound commences with the commercially available 5-Bromo-4-fluoropyridin-2-amine .[1][2] This starting material undergoes a two-step, one-pot transformation. The first step is the diazotization of the primary amino group using sodium nitrite in an acidic medium to form an in situ diazonium salt. In the second step, this highly reactive intermediate is subjected to an iodination reaction upon treatment with potassium iodide to yield the desired product. The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring, including halogens, through the displacement of a diazonium salt.[3][4][5][6]
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following protocol is adapted from established procedures for the diazotization and iodination of substituted aminopyridines. Optimization may be required to achieve the highest yield and purity for this specific substrate.
2.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade |
| 5-Bromo-4-fluoropyridin-2-amine | 191.00 | ≥98% |
| Sodium Nitrite (NaNO₂) | 69.00 | ACS Reagent, ≥97% |
| Sulfuric Acid (H₂SO₄) | 98.08 | 95-98% |
| Potassium Iodide (KI) | 166.00 | ACS Reagent, ≥99% |
| Dichloromethane (CH₂Cl₂) | 84.93 | HPLC Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | Aqueous Solution |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | Aqueous Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ≥97% |
| Deionized Water | 18.02 | - |
2.2. Step-by-Step Synthesis Procedure
Step 1: Diazotization of 5-Bromo-4-fluoropyridin-2-amine
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 5-Bromo-4-fluoropyridin-2-amine (1.0 eq).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add a pre-cooled solution of concentrated sulfuric acid (3.0 eq) in deionized water, ensuring the internal temperature is maintained below 10 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the internal temperature between 0 °C and 5 °C during this addition to prevent the premature decomposition of the diazonium salt.
-
After the addition is complete, stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The solution should be used immediately in the subsequent step.
Step 2: Iodination
-
In a separate 500 mL flask, dissolve potassium iodide (1.5 eq) in deionized water. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous evolution of nitrogen gas should be observed. Control the rate of addition to manage the effervescence.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.
-
To ensure the complete decomposition of the diazonium salt, gently heat the mixture to 40-50 °C for 30 minutes.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove any residual iodine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
The following table summarizes the quantitative data for the proposed synthesis.
| Compound | Molar Mass ( g/mol ) | Stoichiometric Ratio | Purity |
| 5-Bromo-4-fluoropyridin-2-amine | 191.00[2] | 1.0 eq | ≥98%[1][2] |
| Sodium Nitrite | 69.00 | 1.2 eq | ≥97% |
| Sulfuric Acid | 98.08 | 3.0 eq | 95-98% |
| Potassium Iodide | 166.00 | 1.5 eq | ≥99% |
| This compound | 301.89 | Product | >95% (Post-purification) |
Note: The yield for this specific synthesis is not reported in the provided search results and would need to be determined experimentally.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Diazonium Salts: Potentially explosive, especially when isolated in a dry state. It is imperative to keep the diazonium salt in solution and at low temperatures at all times.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.
-
Nitrogen Evolution: The reaction produces nitrogen gas, which can cause pressure buildup. Ensure the reaction vessel is not sealed.
This guide outlines a robust and detailed procedure for the synthesis of this compound. Adherence to the experimental protocols and safety precautions is essential for the successful and safe execution of this synthesis.
References
- 1. 5-Bromo-4-fluoropyridin-2-amine | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 5-Bromo-4-fluoro-2-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-fluoro-2-iodopyridine, bearing the Chemical Abstracts Service (CAS) registry number 1260669-95-1, is a key halogenated pyridine derivative.[1][2] This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique substitution pattern, which allows for selective and sequential functionalization. The presence of bromine, fluorine, and iodine atoms at distinct positions on the pyridine ring offers multiple reactive handles for advanced organic synthesis, particularly in the construction of complex, polysubstituted pyridine cores for novel drug candidates and functional materials. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its utility in cross-coupling reactions.
Chemical and Physical Properties
Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on data for structurally similar compounds and information from chemical suppliers, the following properties can be summarized.
| Property | Value | Reference |
| CAS Number | 1260669-95-1 | [1][2] |
| Molecular Formula | C5H2BrFIN | [3] |
| Molecular Weight | 301.88 g/mol | [3] |
| Appearance | Off-White to Light Yellow Solid | N/A |
| Purity | ≥97% | [4] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. | [5] |
Note: Some physical properties such as melting and boiling points are not consistently reported and should be determined experimentally.
Synthesis
Reactivity and Applications in Organic Synthesis
The strategic placement of three different halogen atoms on the pyridine ring makes this compound a highly valuable and versatile intermediate in organic synthesis. The differential reactivity of the carbon-halogen bonds allows for selective functionalization. Generally, the carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, while the carbon-fluorine bond is more susceptible to nucleophilic aromatic substitution. This reactivity profile enables the sequential introduction of various substituents onto the pyridine core.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[8] Due to the high reactivity of the carbon-iodine bond, this compound is an excellent substrate for selective Suzuki-Miyaura coupling at the 2-position. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups while leaving the bromo and fluoro substituents intact for subsequent transformations.
This protocol is a generalized procedure adapted from similar reactions and should be optimized for specific substrates.[9][10]
Reaction:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
The crude product is then purified by flash column chromatography.
Safety and Handling
Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique arrangement of three different halogen atoms allows for selective and sequential functionalization, providing access to a wide array of complex polysubstituted pyridines. The high reactivity of the iodo group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it an ideal starting point for the synthesis of novel compounds with potential biological activity. Further research into the properties and reactivity of this compound is warranted to fully exploit its potential in drug discovery and materials science.
Workflow and Pathway Diagrams
A generalized synthetic workflow for this compound.
Sequential functionalization pathway of this compound.
References
- 1. This compound (1 x 10 g) | Reagentia [reagentia.eu]
- 2. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 1805937-19-2|5-Bromo-2-fluoro-4-iodopyridine|BLD Pharm [bldpharm.com]
- 5. 5-Bromo-3-fluoro-2-iodopyridine | 1260665-95-9 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Bromo-4-fluoro-2-iodopyridine: A Versatile Halogenated Pyridine Building Block
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 5-Bromo-4-fluoro-2-iodopyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Due to the limited direct experimental data on this specific isomer, this guide leverages data from closely related analogues to provide a thorough and practical resource for researchers.
Molecular Structure and Properties
This compound is a polysubstituted pyridine ring with the chemical formula C₅H₂BrFIN. The strategic placement of three different halogen atoms (bromine, fluorine, and iodine) on the pyridine core imparts distinct reactivity to each position, making it a highly versatile building block for the synthesis of complex molecules.
Below is a summary of its key chemical and physical properties.
| Property | Value |
| CAS Number | 1805937-19-2 |
| Molecular Formula | C₅H₂BrFIN |
| Molecular Weight | 301.88 g/mol |
| SMILES | IC1C(Br)=CN=C(F)C=1 |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |
Data sourced from commercial supplier information.[1]
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
This proposed synthesis starts from a suitable bromofluoropyridine precursor. The key steps would likely involve a directed ortho-metalation followed by iodination.
Starting Material: 2-bromo-4-fluoropyridine
Step 1: Lithiation
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-bromo-4-fluoropyridine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to the reaction mixture.
-
Stir the mixture at -78°C for a specified time to allow for the deprotonation at the C3 position.
Step 2: Iodination
-
To the reaction mixture from Step 1, slowly add a solution of iodine (I₂) in anhydrous THF.
-
Allow the reaction to proceed at -78°C and then gradually warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Potential Applications in Drug Discovery and Organic Synthesis
Halogenated pyridines are crucial intermediates in the pharmaceutical industry due to their utility in a variety of cross-coupling reactions. The distinct reactivity of the C-Br, C-F, and C-I bonds in this compound allows for selective functionalization.
-
Cross-Coupling Reactions: The iodine and bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, to build complex molecular architectures.
-
Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by nucleophiles, providing a route to introduce nitrogen, oxygen, or sulfur-containing functional groups.
-
Medicinal Chemistry: Pyridine derivatives are prevalent in many active pharmaceutical ingredients (APIs). The ability to selectively functionalize this compound makes it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.
Below is a diagram illustrating the potential synthetic utility of this compound in cross-coupling reactions.
Caption: Potential cross-coupling reactions of this compound.
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for the synthesis and subsequent functionalization of this compound.
Caption: A logical workflow for the synthesis and functionalization of this compound.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound represents a promising and versatile building block for organic synthesis and drug discovery. Its unique arrangement of three different halogens on a pyridine ring offers a platform for selective and diverse chemical modifications. While detailed experimental data for this specific isomer is still emerging, the established chemistry of related halogenated pyridines provides a strong foundation for its application in the development of novel chemical entities. This guide serves as a valuable resource for researchers looking to explore the potential of this intriguing molecule.
References
Technical Guide: Spectroscopic Profile of 5-Bromo-4-fluoro-2-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental spectral data for 5-Bromo-4-fluoro-2-iodopyridine is limited. The data presented in this document is predicted based on the analysis of structurally analogous compounds and established principles of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Chemical Structure
The chemical structure and atom numbering for this compound are presented below. This numbering is used for the assignment of predicted NMR signals.
Structure of this compound with atom numbering.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Spectrometer Frequency: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 8.0 - 8.2 | Doublet (d) | ~ 5.0 | 1H | H-6 |
| ~ 7.6 - 7.8 | Doublet (d) | ~ 2.0 | 1H | H-3 |
Note: The chemical shifts are estimates. The multiplicity of H-6 is predicted as a doublet due to coupling with H-3, and H-3 is a doublet due to coupling with H-6. Further coupling to the fluorine at position 4 might be observed.
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Spectrometer Frequency: 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155-160 (d, J ≈ 250 Hz) | C-4 |
| ~ 150-155 | C-6 |
| ~ 140-145 | C-2 |
| ~ 125-130 (d, J ≈ 20 Hz) | C-5 |
| ~ 120-125 (d, J ≈ 5 Hz) | C-3 |
Note: The chemical shifts are approximate. Carbons C-3, C-4, and C-5 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic C-F coupling constants.
Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Spectrometer Frequency: 376 MHz)
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -110 to -130 | Singlet or complex multiplet |
Note: The chemical shift is referenced to CFCl₃. The multiplicity will depend on the coupling with the aromatic protons.
Table 4: Predicted Mass Spectrometry Data (Ionization Mode: EI)
| m/z | Assignment |
| ~ 301/303 | [M]⁺ (Molecular ion) |
| ~ 174/176 | [M - I]⁺ |
| ~ 222 | [M - Br]⁺ |
Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in characteristic isotopic patterns for fragments containing bromine.
Experimental Protocols
The following are generalized methodologies for the acquisition of the spectral data.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atom.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of -2 to 12 ppm and 16 to 64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard.
-
3.2 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the Reactivity of 5-Bromo-4-fluoro-2-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-fluoro-2-iodopyridine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique arrangement of three distinct halogen atoms—iodine, bromine, and fluorine—on a pyridine core allows for a range of selective and sequential functionalization reactions. This guide provides a comprehensive overview of the synthesis and reactivity of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic insights are presented to enable its effective use in complex molecule synthesis.
Introduction
Polyhalogenated pyridines are invaluable synthons in the development of novel pharmaceuticals and functional materials. The differential reactivity of carbon-halogen bonds provides a powerful tool for regioselective synthesis, allowing for the controlled and stepwise introduction of various substituents. This compound is a prime example of such a versatile building block, offering three distinct reaction sites that can be addressed with high selectivity.
The core of its reactivity lies in the established hierarchy of halogen reactivity in palladium-catalyzed cross-coupling reactions: C-I > C-Br > C-Cl >> C-F.[1][2][3][4] This intrinsic property allows for the selective functionalization of the C-I bond at the 2-position, followed by reaction at the C-Br bond at the 5-position, while the C-F bond at the 4-position typically remains intact under these conditions. The fluorine substituent, however, activates the 4-position for nucleophilic aromatic substitution (SNAr). This guide will explore these reactivities in detail.
Synthesis of this compound
A hypothetical synthetic workflow is depicted below:
References
- 1. reddit.com [reddit.com]
- 2. thestudentroom.co.uk [thestudentroom.co.uk]
- 3. quora.com [quora.com]
- 4. Solved a) Explain why a C-I bond is longer and weaker than | Chegg.com [chegg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of 5-Bromo-4-fluoro-2-iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the best practices for the stability and storage of 5-Bromo-4-fluoro-2-iodopyridine, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from structurally similar halogenated pyridines and general principles of chemical stability and handling.
Core Stability and Recommended Storage
Recommended Storage Conditions
Based on data for analogous compounds, the following storage conditions are recommended to maximize the shelf life of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Minimizes thermal degradation and potential side reactions. |
| For long-term storage, -20°C may be considered.[1] | Further reduces the rate of decomposition. | |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen)[2] | Prevents oxidation and reactions with atmospheric moisture. |
| Light | Store in a dark place or in an amber vial[2][3] | Protects against photolytic degradation. |
| Container | Tightly sealed, appropriate for chemical storage. | Prevents contamination and exposure to air and moisture. |
Incompatible Materials and Conditions to Avoid
To prevent degradation and hazardous reactions, it is crucial to avoid storing this compound with the following:
-
Strong Oxidizing Agents: May lead to vigorous and potentially hazardous reactions.
-
Strong Acids and Bases: Can catalyze decomposition or other unwanted reactions.
-
Heat and Sources of Ignition: While not highly flammable, avoiding high temperatures is crucial for stability.
-
Moisture: Can lead to hydrolysis or other degradation pathways.
Experimental Protocols for Stability Assessment
A systematic approach is necessary to determine the stability of this compound under specific laboratory or process conditions. The following is a generalized protocol that can be adapted for this purpose.
Preliminary Stability Test
Objective: To quickly assess the stability of the compound under typical laboratory conditions.
Methodology:
-
Prepare two samples of this compound from the same batch.
-
Analyze the "basal sample" immediately under optimal conditions (e.g., fresh solvent, immediate analysis by HPLC or GC) to determine its initial purity and impurity profile.
-
Store the "test sample" under the desired experimental conditions (e.g., at room temperature on the benchtop, in a specific solvent) for a defined period (e.g., 24, 48, or 72 hours).
-
After the storage period, analyze the test sample using the same analytical method as the basal sample.
-
Compare the purity and impurity profiles of the two samples. A significant decrease in purity or the appearance of new impurity peaks in the test sample indicates potential instability under the tested conditions.
Comprehensive Stability Study
Objective: To determine the degradation kinetics and define the shelf life of the compound under specific storage conditions.
Methodology:
-
Prepare multiple samples of this compound from the same batch.
-
Establish the initial purity and impurity profile by analyzing a set of samples at time zero.
-
Store the remaining samples under various controlled conditions (e.g., different temperatures, humidity levels, light exposures).
-
At predetermined time intervals (e.g., 1 week, 1 month, 3 months), withdraw samples from each storage condition.
-
Analyze the withdrawn samples using a validated stability-indicating analytical method (e.g., HPLC with UV detection).
-
Quantify the amount of this compound remaining and any major degradation products.
-
Plot the concentration of the parent compound against time for each condition to determine the degradation rate and order of reaction.
Visualizing Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key workflows for the handling and stability testing of this compound.
Caption: Recommended workflow for receiving, storing, and handling this compound.
Caption: Experimental workflow for a comprehensive stability study of this compound.
Conclusion
While specific stability data for this compound is not extensively published, by adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation and ensure the quality of this important chemical intermediate. The provided experimental protocols offer a framework for generating in-house stability data to support research and development activities. It is strongly recommended that users perform their own stability assessments to qualify the compound for its intended use.
References
Navigating the Synthesis and Application of 5-Bromo-4-fluoro-2-iodopyridine: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 26, 2025 – In the landscape of pharmaceutical research and drug development, the strategic design and synthesis of novel molecular scaffolds are paramount. Among these, polysubstituted pyridines represent a critical class of heterocycles due to their prevalence in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the commercial availability, synthetic strategies, and potential applications of the highly functionalized building block, 5-Bromo-4-fluoro-2-iodopyridine, and its closely related isomers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.
Commercial Availability of Related Isomers
While direct commercial sources for this compound are not readily identifiable, several of its structural isomers are available from various chemical suppliers. This availability offers researchers alternative starting materials or scaffolds for their synthetic endeavors. The table below summarizes the key information for these related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Representative Suppliers |
| 5-Bromo-2-fluoro-4-iodopyridine | 1805937-19-2 | C₅H₂BrFIN | 301.88 | BLD Pharm[1], Sigma-Aldrich |
| 2-Bromo-5-fluoro-4-iodopyridine | 1061357-89-8 | C₅H₂BrFIN | 301.88 | Moldb[2], United States Biological[3] |
| 3-Bromo-2-fluoro-4-iodopyridine | 884494-52-4 | C₅H₂BrFIN | 301.88 | Fisher Scientific[4] |
| 2-Bromo-4-fluoropyridine | 357927-50-5 | C₅H₃BrFN | 175.99 | Sigma-Aldrich, Ossila[5] |
| 5-Bromo-2-iodopyridine | 223463-13-6 | C₅H₃BrIN | 283.89 | Sigma-Aldrich[6], Thermo Scientific Chemicals[7] |
Synthetic Strategies for Polysubstituted Pyridines
The synthesis of highly substituted pyridines, such as this compound, often requires a multi-step approach involving the construction of the pyridine ring followed by sequential functionalization. Alternatively, a pre-functionalized pyridine core can be further elaborated.
Proposed Synthetic Pathway for this compound
Given the lack of a directly reported synthesis, a plausible route can be devised starting from a more accessible precursor, such as 2-amino-4-fluoropyridine. The proposed pathway involves three key transformations: bromination, diazotization, and iodination via a Sandmeyer-type reaction.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are generalized experimental protocols for the key steps outlined in the proposed synthetic pathway. These should be considered as a starting point and may require optimization for the specific substrate.
1. Bromination of 2-Amino-4-fluoropyridine:
-
Materials: 2-Amino-4-fluoropyridine, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure: To a solution of 2-Amino-4-fluoropyridine in acetonitrile, N-Bromosuccinimide (1.0-1.2 equivalents) is added portion-wise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred until completion, as monitored by TLC or LC-MS. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 2-Amino-5-bromo-4-fluoropyridine. A similar procedure has been reported for the bromination of 2-aminopyridine.[8]
2. Diazotization and Iodination (Sandmeyer-type Reaction):
-
Materials: 2-Amino-5-bromo-4-fluoropyridine, Sodium Nitrite (NaNO₂), a strong acid (e.g., H₂SO₄ or HCl), Potassium Iodide (KI).
-
Procedure: The 2-Amino-5-bromo-4-fluoropyridine is dissolved in an aqueous acidic solution and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt. This is a standard procedure for diazotization.[9][10] Subsequently, a solution of potassium iodide is added to the diazonium salt solution. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography affords the final product, this compound. The Sandmeyer reaction is a well-established method for converting aryl amines to aryl halides.[9][10][11]
Potential Applications in Drug Discovery
Halogenated pyridines are versatile building blocks in medicinal chemistry. The presence of multiple halogen atoms with distinct reactivities (I > Br > F in terms of leaving group ability in metal-catalyzed cross-coupling reactions) allows for selective and sequential functionalization.
Role as Kinase Inhibitors:
The pyridine scaffold is a common feature in many kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site. The substituents on the pyridine ring can be tailored to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, thereby conferring potency and selectivity. Derivatives of bromo-fluoro-pyridines could potentially be developed as inhibitors of various kinases implicated in diseases such as cancer.
Caption: General kinase signaling pathway and potential inhibition by a pyridine derivative.
The workflow for identifying and developing such inhibitors typically involves several stages, from initial library synthesis to advanced clinical trials.
Caption: Drug discovery workflow for kinase inhibitors.
Conclusion
While this compound is not a stock chemical, its synthesis appears feasible through established organic chemistry methodologies. The availability of its isomers provides immediate avenues for research. The inherent chemical functionalities of such polysubstituted pyridines make them highly attractive scaffolds for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide serves to equip researchers with the foundational knowledge to explore the potential of this and related compounds in their drug discovery programs.
References
- 1. 1805937-19-2|5-Bromo-2-fluoro-4-iodopyridine|BLD Pharm [bldpharm.com]
- 2. 1061357-89-8 | 2-Bromo-5-fluoro-4-iodopyridine - Moldb [moldb.com]
- 3. usbio.net [usbio.net]
- 4. Chemscene ChemScene | 3-Bromo-2-fluoro-4-iodopyridine | 5G | CS-0041091 | Fisher Scientific [fishersci.com]
- 5. ossila.com [ossila.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. L19610.14 [thermofisher.com]
- 8. ijssst.info [ijssst.info]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sandmeyer Reaction [organic-chemistry.org]
The Dawn of Precision: A Technical Guide to the Discovery and Characterization of Novel Bromo-Fluoro-Iodopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of multiple, distinct halogen atoms onto a pyridine scaffold offers a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules. This in-depth technical guide delves into the discovery, synthesis, and characterization of novel bromo-fluoro-iodopyridine isomers, a class of compounds with significant potential in medicinal chemistry and materials science. By presenting a composite of established methodologies and representative data, this document aims to provide a comprehensive resource for researchers engaged in the design and synthesis of complex heterocyclic compounds.
Core Concepts and Synthetic Strategies
The synthesis of polyhalogenated pyridines, particularly those with a mixed-halogen substitution pattern, presents unique challenges due to the directing effects of both the ring nitrogen and the existing halogen substituents. Recent advancements have focused on regioselective synthesis methodologies that allow for the precise installation of bromine, fluorine, and iodine atoms at specific positions on the pyridine ring.
Key synthetic approaches include:
-
Halogen Dance Reactions: These reactions involve the base-induced intramolecular migration of a halogen atom to a more thermodynamically stable position, often enabling the synthesis of isomers that are difficult to access through direct halogenation.
-
Directed Ortho-Metalation (DoM): The use of directing groups to facilitate metalation at a specific position, followed by quenching with an electrophilic halogen source, provides a powerful tool for regioselective functionalization.
-
Nucleophilic Aromatic Substitution (SNA_r): The inherent electron-deficient nature of the pyridine ring, further enhanced by the presence of halogens, allows for nucleophilic substitution reactions to introduce additional halogen atoms.
-
Synthesis from Halogenated Precursors: Building the pyridine ring from acyclic, pre-halogenated precursors offers a versatile route to complex substitution patterns.
Case Study: Synthesis of 3-Bromo-2-fluoro-4-iodopyridine
As a representative example, the synthesis of 3-bromo-2-fluoro-4-iodopyridine can be achieved from 3-bromo-2-fluoropyridine. This transformation highlights a common strategy involving the introduction of an iodine atom onto a pre-existing bromo-fluoro-pyridine scaffold.
Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of a novel bromo-fluoro-iodopyridine isomer.
Caption: Generalized workflow for the synthesis and characterization of bromo-fluoro-iodopyridine isomers.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and target isomers.
Protocol 1: Synthesis of 3-Bromo-2-fluoro-4-iodopyridine
This protocol is based on the lithiation of 3-bromo-2-fluoropyridine followed by iodination.
Materials:
-
3-Bromo-2-fluoropyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of LDA: To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.1 eq) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Lithiation: To the freshly prepared LDA solution, add a solution of 3-bromo-2-fluoropyridine (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at this temperature for 1 hour.
-
Iodination: Add a solution of iodine (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated aqueous Na₂S₂O₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-bromo-2-fluoro-4-iodopyridine.
Protocol 2: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: [1]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.[1]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum.[1]
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine NMR spectrum.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile, methanol).
-
Data Acquisition: Analyze the sample using high-resolution mass spectrometry (HRMS) with an appropriate ionization technique (e.g., ESI, EI) to determine the accurate mass and confirm the elemental composition.
Infrared (IR) Spectroscopy: [2]
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl, KBr).[1][2]
-
Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.[1][2]
Data Presentation
The following tables summarize representative quantitative data for a hypothetical novel bromo-fluoro-iodopyridine isomer.
Table 1: Synthesis and Physicochemical Properties
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Appearance |
| Isomer X | 3-Bromo-2-fluoro-4-iodopyridine | C₅H₂BrFIN | 301.88 | 75 | 88-90 | White to off-white solid |
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.15 | d | 4.8 | 1H | H-6 |
| 7.50 | dd | 4.8, 1.2 | 1H | H-5 |
Table 3: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 160.2 (d, J = 240 Hz) | C-2 |
| 151.8 | C-6 |
| 142.5 | C-5 |
| 115.7 | C-3 |
| 92.3 | C-4 |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Calculated m/z | Measured m/z |
| ESI+ | [M+H]⁺ 302.8856 | 302.8859 |
Signaling Pathways and Logical Relationships
The strategic placement of different halogens on the pyridine ring can be visualized as a decision tree, where each step in the synthesis opens up new avenues for functionalization.
Caption: Synthetic pathways to bromo-fluoro-iodopyridine isomers.
Conclusion
The discovery and development of novel bromo-fluoro-iodopyridine isomers represent a significant advancement in synthetic and medicinal chemistry. The ability to precisely control the substitution pattern of these halogens allows for the fine-tuning of molecular properties, opening up new avenues for the design of next-generation pharmaceuticals and functional materials. The methodologies and data presented in this guide provide a foundational framework for researchers to build upon in their exploration of this exciting class of compounds.
References
Methodological & Application
Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-4-fluoro-2-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective palladium-catalyzed cross-coupling reactions of 5-Bromo-4-fluoro-2-iodopyridine. This versatile building block offers multiple reaction sites, enabling the synthesis of complex substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science.
Principle of Regioselectivity
The key to the selective functionalization of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl. This hierarchy is based on the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to cleavage.
By carefully selecting the reaction conditions, such as the catalyst, ligand, base, and temperature, it is possible to achieve highly regioselective coupling at the more reactive 2-position (C-I bond), leaving the 5-position (C-Br bond) intact for subsequent transformations. This stepwise functionalization allows for the controlled and predictable synthesis of di- and tri-substituted pyridine scaffolds.
Diagram of the regioselective cross-coupling principle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various boronic acids or esters. By employing appropriate catalytic systems, selective coupling at the 2-position can be achieved with high efficiency.
Data Presentation: Reaction Conditions and Yields for Selective Suzuki-Miyaura Coupling
The following table summarizes representative conditions for the selective Suzuki-Miyaura coupling at the C-2 position of dihalopyridines, which can be adapted for this compound.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 8 | 90-98 |
| PdCl₂(dppf) (3) | dppf (3) | Cs₂CO₃ (2.0) | DMF | 90 | 12 | 88-96 |
| Pd(PPh₃)₄ (5) | PPh₃ (as ligand) | Na₂CO₃ (2.0) | Dioxane/H₂O | 80 | 16 | 85-95 |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a general procedure for the selective coupling of an arylboronic acid at the 2-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to alkynylpyridine derivatives. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Data Presentation: Reaction Conditions and Yields for Selective Sonogashira Coupling
The following table outlines representative conditions for the selective Sonogashira coupling at the C-2 position.
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (3.0) | THF | Room Temp | 16 | 85-95 |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA (2.0) | DMF | 60 | 6 | 80-90 |
| Pd(P(t-Bu)₃)₂ (2) | None (Copper-free) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 75-85 |
Experimental Protocol: Selective Sonogashira Coupling
This protocol describes a general procedure for the selective coupling of a terminal alkyne at the 2-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 5 mol%)
-
Base (e.g., Et₃N, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-4-fluoro-2-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-fluoro-2-iodopyridine is a versatile trihalogenated building block crucial in the synthesis of complex molecules for the pharmaceutical and materials science industries. The presence of three different halogen atoms at distinct positions on the pyridine ring allows for sequential and site-selective cross-coupling reactions, enabling the introduction of diverse functionalities. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is a key method for the functionalization of such polyhalogenated heterocycles.[1]
This document provides detailed protocols and application notes for the regioselective Suzuki coupling of this compound, focusing on the selective reaction at the highly reactive C-I bond. The protocols are based on established methodologies for similar polyhalogenated pyridines and provide a robust starting point for optimization.[1][2]
Principle of Regioselectivity
The regioselectivity of the Suzuki-Miyaura coupling on polyhalogenated pyridines is primarily dictated by the relative bond strengths of the carbon-halogen bonds and their propensity to undergo oxidative addition to a palladium(0) catalyst. The order of reactivity for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is generally C-I > C-Br > C-Cl > C-F.[1][2] For this compound, this differential reactivity allows for highly selective functionalization at the 2-position (C-I bond) under carefully controlled conditions, leaving the bromo and fluoro substituents intact for subsequent transformations.
Experimental Protocols
The following protocols outline general procedures for the selective Suzuki-Miyaura coupling of this compound with arylboronic acids.
Protocol 1: Selective Suzuki Coupling at the 2-Position
This protocol is designed for the selective coupling at the C-I bond.
Reaction Scheme:
Caption: Suzuki coupling of this compound.
Materials:
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | Limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess ensures complete consumption of the starting material.[1] |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.02 - 0.05 (2-5 mol%) | Other common catalysts include PdCl₂(dppf) and Pd(OAc)₂ with a ligand.[2][3] |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activates Boronic Acid | 2.0 - 3.0 | The choice of base can influence reaction rate and yield.[4][5] |
| Solvent | Reaction Medium | - | Typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 v/v).[1][5] |
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[1]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).[1]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-bromo-4-fluoropyridine.
Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields.[6]
Materials:
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | Limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.2 | - |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.05 (5 mol%) | - |
| Base (e.g., K₂CO₃) | Activates Boronic Acid | 2.0 | - |
| Solvent (e.g., 1,4-Dioxane/H₂O 4:1) | Reaction Medium | - | Use a microwave-safe reaction vial. |
Procedure:
-
Setup: In a 10 mL microwave vial containing a stir bar, combine this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).[6]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1, 5 mL).[6]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[6]
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.[6]
Data Presentation
The following table summarizes representative reaction conditions and expected yields for Suzuki couplings of di- and trihalogenated pyridines, which can be used as a starting point for the optimization of reactions with this compound.
| Starting Material | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-iodopyridine | Arylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 80-100 | 4-16 | ~70-90 (estimated)[1] |
| 2,4,6-trichloropyrido[2,3-d]pyrimidine | 4-methoxyphenyl boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (1.5) | Toluene | 110 | - | 83[3] |
| 5-bromo-2-methylpyridin-3-amine | Arylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | Dioxane/H₂O | 85-95 | >15 | Moderate to Good[5] |
| 2,6-dichloropyridine | Alkyl pinacol boronic ester | Pd(OAc)₂ (1) / Ad₂PⁿBu (3) | LiOᵗBu (6) | Dioxane/H₂O | 100 | 24 | -[4] |
Note: Yields are based on analogous reactions and may vary depending on the specific substrates and reaction scale.[1]
Logical Workflow and Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle.
Caption: A typical experimental workflow for Suzuki coupling.
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The protocols and data presented provide a comprehensive guide for the selective Suzuki-Miyaura coupling of this compound. By leveraging the inherent reactivity differences of the carbon-halogen bonds, researchers can achieve site-selective functionalization, opening avenues for the synthesis of novel and complex molecules for drug discovery and materials science. The provided conditions serve as a robust starting point, and further optimization of catalyst, ligand, base, and solvent may be necessary to achieve optimal results for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-4-fluoro-2-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, often at room temperature, and tolerates a wide range of functional groups.[1][3] For dihalogenated substrates like 5-Bromo-4-fluoro-2-iodopyridine, the significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for regioselective coupling. The C-I bond is substantially more reactive than the C-Br bond, enabling the selective synthesis of 2-alkynyl-5-bromo-4-fluoropyridines.[3][4] These products are valuable intermediates in medicinal chemistry, serving as scaffolds for the synthesis of complex molecules with potential therapeutic applications, including kinase inhibitors.[5][6][7]
Reaction Principle and Regioselectivity
The Sonogashira coupling of this compound with a terminal alkyne proceeds selectively at the 2-position due to the higher reactivity of the C-I bond compared to the C-Br bond in the palladium-catalyzed cycle.[3][4] The reaction is typically carried out using a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[1][4] The amine base also serves to neutralize the hydrogen halide byproduct formed during the reaction.[1] Running the reaction at or near room temperature is crucial for maximizing selectivity for the iodide position.[4]
Experimental Protocols
General Protocol for Selective Mono-alkynylation of this compound
This protocol is adapted from established procedures for the Sonogashira coupling of dihalopyridines.[4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02-0.05 equiv)[1][4]
-
Copper(I) iodide (CuI) (0.05-0.1 equiv)[4]
-
Anhydrous and degassed Triethylamine (Et₃N)
-
Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI under an inert atmosphere.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure anaerobic conditions.
-
Add the anhydrous and degassed solvent (THF or DMF) followed by triethylamine via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-5-bromo-4-fluoropyridine.
Data Presentation: Reaction Conditions and Optimization
The following table summarizes typical reaction conditions for the selective Sonogashira coupling at the C-I bond.
| Parameter | Recommended Condition | Purpose / Comment |
| Substrate | This compound | Dihalogenated pyridine with differential reactivity. |
| Alkyne | Terminal Alkyne (1.1-1.2 equiv) | The coupling partner. A slight excess is used. |
| Pd Catalyst | Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(PPh₃)₂ (0.025 equiv) | Common and effective catalysts for this transformation.[4][8] |
| Cu(I) Co-catalyst | CuI (0.05-0.1 equiv) | Increases reaction rate; minimize to reduce homocoupling.[4] |
| Base | Triethylamine (Et₃N) or DIPEA (2-3 equiv) | Acts as a base and often as a co-solvent.[1][4] |
| Solvent | THF, DMF, or Et₃N | Anhydrous and degassed solvents are critical.[4] |
| Temperature | Room Temperature | Favors selective reaction at the C-I bond.[3][4] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst decomposition and alkyne homocoupling.[4] |
| Reaction Time | 2-16 hours | Monitored by TLC or LC-MS. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Di-alkynylation Product | High reaction temperature. | Maintain the reaction at or near room temperature to ensure selectivity for the C-I bond.[4] |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen; high concentration of Cu(I) co-catalyst. | Ensure rigorous degassing of all reagents and maintain a positive pressure of inert gas. Reduce the amount of CuI or consider copper-free conditions.[4] |
| Formation of Palladium Black | Catalyst decomposition due to oxygen or impurities. | Use high-purity, anhydrous, and degassed solvents and reagents. Ensure a strictly inert atmosphere.[4] |
| Low or No Conversion | Inactive catalyst; insufficient degassing; sub-optimal temperature. | Use a fresh source of catalyst. Ensure all reagents and the reaction vessel are thoroughly degassed. Gentle heating may be required in some cases, but this can reduce selectivity.[4] |
Visualizations
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-4-fluoro-2-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in medicinal chemistry and drug discovery, where the aminopyridine scaffold is a prevalent structural motif in a vast array of therapeutic agents. The substrate, 5-Bromo-4-fluoro-2-iodopyridine, is a highly functionalized building block offering multiple sites for synthetic elaboration. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-F) under palladium catalysis allows for highly regioselective transformations. These application notes provide detailed protocols for the selective Buchwald-Hartwig amination at the C-2 iodo position of this compound, a critical step for the synthesis of complex substituted pyridines.
Principle of Regioselectivity
The success of a selective amination on a polyhalogenated pyridine hinges on the relative reactivity of the carbon-halogen bonds towards the palladium catalyst. The oxidative addition of the C-X bond to the Pd(0) center is the initial and selectivity-determining step in the catalytic cycle. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F, leading to a general reactivity trend of I > Br > Cl > F in palladium-catalyzed cross-coupling reactions. Consequently, for this compound, the Buchwald-Hartwig amination is expected to proceed with high selectivity at the most labile C-I bond at the 2-position, leaving the C-Br and C-F bonds intact for subsequent functionalization.
Data Presentation: Typical Reaction Conditions
The following table summarizes common conditions for the Buchwald-Hartwig amination of various halopyridines, which serve as a guide for the selective amination of this compound. Optimization may be required for specific amine coupling partners.
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ (2-5) | Xantphos (4-10) | Cs₂CO₃ (1.5-2.0) | Toluene or Dioxane | 90-110 | 12-24 | 75-95 | A robust system for a wide range of amines. |
| Pd₂(dba)₃ (1-3) | BINAP (2-6) | NaOtBu (1.2-1.5) | Toluene | 80-100 | 8-18 | 80-98 | Stronger base, suitable for less reactive amines. |
| Pd(OAc)₂ (5-10) | BINAP (10-20) | K₂CO₃ (2.0-3.5) | Dioxane or DMF | 100-140 (Microwave) | 0.5-1.0 | 70-90 | Microwave conditions can drastically reduce reaction times.[2] |
Experimental Protocols
The following protocols provide detailed methodologies for the selective Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Protocol 1: Conventional Heating with Pd(OAc)₂/Xantphos
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 3 mol%)
-
Xantphos (6 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous Toluene (0.1-0.2 M)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or equivalent)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound, Cesium Carbonate, Palladium(II) Acetate, and Xantphos.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the amine coupling partner.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-5-bromo-4-fluoropyridine derivative.
Protocol 2: Microwave-Assisted Synthesis with Pd(OAc)₂/BINAP
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
BINAP (10 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
Anhydrous Dioxane (0.2-0.3 M)
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound, Potassium Carbonate, Palladium(II) Acetate, and BINAP.
-
Solvent and Reagent Addition: Add anhydrous dioxane and the amine.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 140 °C for 30-60 minutes with stirring.
-
Monitoring: After the allotted time, cool the vial to room temperature and check for reaction completion using TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
Application Notes & Protocols: Synthesis of Substituted Pyridines from 5-Bromo-4-fluoro-2-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-fluoro-2-iodopyridine is a highly versatile and functionalized heterocyclic building block, pivotal for the synthesis of complex, polysubstituted pyridines. Its utility in medicinal chemistry and materials science stems from the differential reactivity of its three halogen substituents. This allows for a programmed, regioselective approach to derivatization, enabling the systematic construction of novel molecular architectures.
The reactivity towards common transition-metal catalyzed cross-coupling reactions generally follows the order of the carbon-halogen bond strength: C-I > C-Br >> C-F.[1][2] Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the highly electronegative fluorine atom makes the C4 position the most susceptible to nucleophilic attack.[3] This predictable reactivity allows for the selective functionalization at C2 (iodine), followed by C5 (bromine), and finally C4 (fluorine), providing a powerful strategy for generating diverse pyridine libraries.
This document provides detailed protocols for leveraging this differential reactivity in key synthetic transformations, including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond at the C2 position is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-Br bond.[1] This allows for selective functionalization at C2 while leaving the C5-bromo and C4-fluoro positions intact for subsequent transformations.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the pyridine with an organoboron reagent.[4][5] The reaction typically proceeds selectively at the C2-iodo position under mild conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 75-90 | [4] |
| Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Toluene | RT | 85-95 | [5] |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | ~90 |[6] |
-
Reagent Preparation : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
-
Reaction : Stir the reaction mixture at 85-95 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[6]
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-phenyl-5-bromo-4-fluoropyridine product.
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the C2-iodo position and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[7][8]
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | ~89 | [7] |
| Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 85-95 | [9] |
| Pd₂(dba)₃ / P(t-Bu)₃ | CuI (2) | Cs₂CO₃ | Dioxane | 60 | ~90 |[2] |
-
Reagent Preparation : To a solution of this compound (1.0 equiv) in a suitable solvent like degassed THF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv) and copper(I) iodide (CuI, 0.025 equiv).[7]
-
Base and Nucleophile Addition : Sequentially add a base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0-7.0 equiv) and the terminal alkyne (e.g., phenylacetylene, 1.1 equiv).[7][9]
-
Reaction : Stir the reaction at room temperature for 3-16 hours until completion (monitored by TLC/LC-MS).[7][9]
-
Work-up : Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®. Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.[7]
-
Purification : After concentrating in vacuo, purify the product by flash column chromatography to obtain 2-(phenylethynyl)-5-bromo-4-fluoropyridine.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination allows for the synthesis of arylamines by coupling an amine with the C2-iodo position of the pyridine ring.[10][11] This reaction is highly selective for the C-I bond over the C-Br bond.[12]
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | ~85 | [13] |
| Pd₂(dba)₃ (1) | Xantphos (2) | K₃PO₄ | Dioxane | 110 | ~90 | [10] |
| Ni(acac)₂ (10) | Phenylboronic ester | K₃PO₄ | Dioxane | 100 | 78-97 |[12] |
-
Reagent Preparation : In an oven-dried resealable tube, add this compound (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., BINAP, 0.03 equiv), and a base (e.g., Cs₂CO₃, 1.5 equiv).
-
Tube Sealing : Evacuate and backfill the tube with an inert gas. Add the amine (e.g., aniline, 1.2 equiv) and a degassed solvent such as toluene or dioxane.
-
Reaction : Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.
-
Work-up : Cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through Celite®.
-
Purification : Concentrate the filtrate and purify the crude product via flash column chromatography to yield N-phenyl-(5-bromo-4-fluoropyridin-2-yl)amine.
Nucleophilic Aromatic Substitution (SNAr)
The C4-fluoro position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyridine nitrogen atom at the para position. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[3]
Table 4: Representative Conditions for SNAr on Fluoropyridines
| Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sodium Methoxide | - | Methanol | Reflux | High | [3] |
| Pyrrolidine | K₂CO₃ | DMSO | 80-100 | High | [14] |
| Phenol | K₂CO₃ | DMF | 120 | Good | [15] |
| Ammonia | - | Dioxane/H₂O | 150 | Good |[15] |
-
Reagent Preparation : Dissolve this compound (1.0 equiv) in anhydrous methanol (MeOH).
-
Nucleophile Addition : To this solution, add a solution of sodium methoxide (NaOMe) in methanol (1.1-1.5 equiv) dropwise at room temperature.
-
Reaction : Stir the mixture at room temperature or gently heat to reflux (e.g., 65 °C) for 2-6 hours. Monitor the reaction's completion by TLC.
-
Work-up : Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash chromatography to obtain 5-bromo-4-methoxy-2-iodopyridine.
Conclusion
This compound serves as an exceptional scaffold for the synthesis of polysubstituted pyridines. The distinct reactivity of the iodo, bromo, and fluoro groups enables a predictable and stepwise functionalization strategy. By carefully selecting the reaction type—palladium-catalyzed cross-coupling or nucleophilic aromatic substitution—and conditions, researchers can selectively modify the C2, C4, and C5 positions to access a vast chemical space of novel pyridine derivatives for applications in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
The Versatility of 5-Bromo-4-fluoro-2-iodopyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
5-Bromo-4-fluoro-2-iodopyridine is a versatile tri-halogenated pyridine building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring three different halogens with distinct reactivities, allows for selective and sequential functionalization through various cross-coupling reactions. This enables the construction of complex, multi-substituted pyridine scaffolds that are prevalent in a wide range of biologically active molecules, particularly in the realm of kinase and PARP inhibitors. The presence of the fluorine atom can also impart favorable pharmacokinetic properties to the final compounds.
This document provides detailed application notes on the use of this compound in the synthesis of potential therapeutic agents, along with specific experimental protocols for key transformations.
Application Notes
The strategic arrangement of iodo, bromo, and fluoro substituents on the pyridine ring makes this compound an attractive starting material for the synthesis of diverse compound libraries for drug discovery. The differential reactivity of the halogens (I > Br > Cl/F) in palladium-catalyzed cross-coupling reactions allows for a regioselective approach to molecular elaboration.
Key Therapeutic Areas of Interest:
-
Oncology: The pyridine scaffold is a common feature in many kinase inhibitors. By leveraging the reactivity of the iodo and bromo groups, various aryl, heteroaryl, and alkyl groups can be introduced to target the ATP-binding sites of kinases such as those in the PI3K/Akt/mTOR and MAPK signaling pathways. Furthermore, the structural motifs accessible from this building block are relevant for the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical in the treatment of cancers with specific DNA repair deficiencies.
-
Inflammatory Diseases: Kinase signaling cascades are also central to inflammatory processes. The development of selective kinase inhibitors derived from this compound could offer novel therapeutic strategies for a range of inflammatory conditions.
-
Infectious Diseases: Substituted pyridines have been explored as potential antimicrobial and antiviral agents. The ability to rapidly generate diverse derivatives from this starting material facilitates the exploration of structure-activity relationships (SAR) in the search for new anti-infective drugs.
Strategic Functionalization:
The primary advantage of this compound lies in the ability to perform sequential cross-coupling reactions. Typically, the more reactive C-I bond is addressed first, followed by reaction at the C-Br bond. This allows for the controlled introduction of two different substituents. The fluorine atom is generally unreactive under these conditions and can be retained in the final molecule to enhance its biological properties.
Experimental Protocols
The following protocols are representative methods for the selective functionalization of this compound.
Selective Sonogashira Coupling at the 2-Position
This protocol describes the selective coupling of a terminal alkyne at the C-2 iodo position.
Reaction Scheme:
Materials:
| Reagent/Material | M. Wt. | Amount (1 mmol scale) | Moles (mmol) | Equivalents |
| This compound | 301.88 | 302 mg | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 112 mg (122 µL) | 1.1 | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 | 0.05 |
| Copper(I) iodide (CuI) | 190.45 | 5 mg | 0.025 | 0.025 |
| Diisopropylamine (DIPA) | 101.19 | 710 mg (986 µL) | 7.0 | 7.0 |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - | - |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq).[1]
-
Stir the reaction mixture at room temperature for 3 hours.
-
Upon completion (monitored by TLC or LC-MS), dilute the reaction with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-Bromo-4-fluoro-2-(alkynyl)pyridine.
Expected Yield: 85-95% (yields are substrate dependent).
Selective Suzuki-Miyaura Coupling at the 2-Position
This protocol details the selective coupling of a boronic acid at the C-2 iodo position.
Reaction Scheme:
Materials:
| Reagent/Material | M. Wt. | Amount (1 mmol scale) | Moles (mmol) | Equivalents |
| This compound | 301.88 | 302 mg | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 mmol | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane/Water (4:1) | - | 5 mL | - | - |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 equiv).
-
Add the degassed 1,4-Dioxane/Water (4:1 v/v) solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Cool the mixture to room temperature, dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 80-95% (yields are substrate and catalyst dependent).
Buchwald-Hartwig Amination at the 2-Position
This protocol describes the coupling of an amine at the C-2 iodo position.
Reaction Scheme:
Materials:
| Reagent/Material | M. Wt. | Amount (1 mmol scale) | Moles (mmol) | Equivalents |
| This compound | 301.88 | 302 mg | 1.0 | 1.0 |
| Amine | - | 1.2 mmol | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| Xantphos | 578.68 | 35 mg | 0.06 | 0.06 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 456 mg | 1.4 | 1.4 |
| 1,4-Dioxane, anhydrous | - | 5 mL | - | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.025 equiv), Xantphos (0.06 equiv), and Cs₂CO₃ (1.4 equiv) to a dry Schlenk tube.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Expected Yield: 70-90% (yields are dependent on the amine and reaction conditions).
Data Presentation
Table 1: Representative Yields for Cross-Coupling Reactions of Halopyridines
| Entry | Halopyridine Substrate (Similar to title compound) | Coupling Partner | Reaction Type | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 92[2] |
| 2 | 2-bromo-4-iodopyridine | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 (estimated) |
| 3 | 2-fluoro-4-iodopyridine | Aniline | Buchwald-Hartwig | Pd(OAc)₂ / BINAP | K₂CO₃ | Dioxane | 150 (MW) | 0.5 | ~85 (estimated) |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. The data for entries 2 and 3 are estimated based on similar transformations.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols for the Use of 5-Bromo-4-fluoro-2-iodopyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-fluoro-2-iodopyridine is a versatile trifunctional pyridine building block with significant potential in the synthesis of complex heterocyclic compounds, particularly kinase inhibitors. The differential reactivity of the three halogen substituents (Iodo > Bromo > Fluoro) under palladium-catalyzed cross-coupling conditions allows for a stepwise and regioselective functionalization of the pyridine core. This enables the strategic introduction of various pharmacophoric elements essential for potent and selective kinase inhibition.
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core element in kinase inhibitors by mimicking the hinge-binding motif of ATP. The strategic placement of substituents on this core allows for fine-tuning of binding affinity, selectivity, and pharmacokinetic properties. The 2-iodo group offers a primary site for modification, typically through Suzuki, Sonogashira, or Buchwald-Hartwig reactions. The less reactive 5-bromo group can then be subjected to a second cross-coupling reaction, allowing for the introduction of a different moiety. The 4-fluoro group generally remains intact, contributing to the electronic properties of the final compound and potentially enhancing metabolic stability or cell permeability.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, highlighting its utility in creating diverse molecular architectures.
Regioselective Cross-Coupling Strategy
The synthetic utility of this compound lies in the predictable regioselectivity of its cross-coupling reactions. The general order of reactivity for palladium-catalyzed reactions is C-I > C-Br >> C-F. This allows for a sequential synthetic approach:
-
Initial Functionalization at the C2-Position (Iodide): The most reactive C-I bond is targeted first under milder reaction conditions.
-
Secondary Functionalization at the C5-Position (Bromide): The C-Br bond is subsequently functionalized, often requiring slightly more forcing conditions.
-
The C4-Position (Fluoride): The C-F bond is typically unreactive under these conditions and remains as a key substituent in the final molecule.
Caption: Sequential functionalization workflow for this compound.
Experimental Protocols
The following protocols describe general procedures for the sequential functionalization of this compound. Researchers should note that optimal conditions may vary depending on the specific substrates used.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position
This protocol details the selective coupling of an aryl or heteroaryl boronic acid at the 2-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl/heteroaryl boronic acid/ester, and the base.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-5-bromo-4-fluoropyridine.
Protocol 2: Sonogashira Coupling at the C2-Position
This protocol describes the introduction of an alkynyl group at the 2-position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (anhydrous and degassed)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature for 4-8 hours, or with gentle heating (40-50 °C) if necessary, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination at the C5-Position of a 2-Substituted-5-bromo-4-fluoropyridine
This protocol outlines the C-N cross-coupling of an amine with the 5-bromo position of the intermediate synthesized in Protocol 1 or 2.
Materials:
-
2-Substituted-5-bromo-4-fluoropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.02 equiv)
-
Phosphine ligand (e.g., Xantphos, BINAP) (0.04 equiv)
-
Base (e.g., Cs₂CO₃, NaOt-Bu) (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 2-substituted-5-bromo-4-fluoropyridine, amine, palladium catalyst, ligand, and base in a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture to 90-110 °C for 8-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic fractions.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 2,5-disubstituted-4-fluoropyridine.
Data Presentation
The following tables provide representative data for the types of transformations described. Yields and inhibitor potencies are illustrative and will vary based on the specific substrates and kinase targets.
Table 1: Representative Yields for Sequential Cross-Coupling Reactions
| Step | Reaction Type | Position | Starting Material | Product | Typical Yield (%) |
| 1 | Suzuki-Miyaura | C2 (Iodo) | This compound | 2-Aryl-5-bromo-4-fluoropyridine | 75-90 |
| 2 | Buchwald-Hartwig | C5 (Bromo) | 2-Aryl-5-bromo-4-fluoropyridine | 2-Aryl-5-amino-4-fluoropyridine | 60-85 |
| 1 | Sonogashira | C2 (Iodo) | This compound | 2-Alkynyl-5-bromo-4-fluoropyridine | 70-88 |
| 2 | Suzuki-Miyaura | C5 (Bromo) | 2-Alkynyl-5-bromo-4-fluoropyridine | 2-Alkynyl-5-aryl-4-fluoropyridine | 65-85 |
Table 2: Illustrative Kinase Inhibitory Activity of Synthesized Compounds
| Compound ID | Target Kinase | R¹ (at C2) | R² (at C5) | IC₅₀ (nM) |
| K-001 | EGFR | 4-methoxyphenyl | 4-aminophenoxy | 15 |
| K-002 | ALK | 2,4-dimethoxyphenyl | N-methylpiperazinyl | 8 |
| K-003 | VEGFR2 | Phenylethynyl | 3-aminophenyl | 25 |
| K-004 | BTK | 1H-Indol-5-yl | Morpholino | 12 |
Kinase Signaling Pathway and Inhibition
Many kinase inhibitors derived from substituted pyridine scaffolds target key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways. By binding to the ATP pocket of a specific kinase, these inhibitors block the downstream phosphorylation cascade.
Caption: Inhibition of the RAF kinase within the MAPK/ERK signaling pathway.
Conclusion
This compound is a highly valuable building block for the synthesis of kinase inhibitors. Its differential halogen reactivity allows for a predictable and sequential functionalization strategy, enabling the creation of diverse and complex molecular structures. The protocols and data presented herein provide a foundation for researchers to explore the potential of this versatile scaffold in the discovery of novel therapeutic agents.
5-Bromo-4-fluoro-2-iodopyridine: A Versatile Fragment for Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding pockets of biological targets. The unique structural and electronic properties of 5-Bromo-4-fluoro-2-iodopyridine make it a highly valuable, albeit under-documented, fragment for FBDD campaigns, particularly in the design of kinase inhibitors and other targeted therapies. This document provides detailed application notes and protocols for the effective utilization of this versatile chemical scaffold.
The trifunctional nature of this compound offers medicinal chemists a powerful tool for rapid library synthesis and structure-activity relationship (SAR) studies. The distinct reactivity of the iodo, bromo, and fluoro substituents allows for selective and sequential chemical modifications, providing a strategic advantage in the hit-to-lead optimization process.
Key Applications in Drug Design
The this compound fragment is particularly well-suited for, but not limited to, the following applications in drug design:
-
Kinase Inhibitor Scaffolding: The pyridine core is a well-established hinge-binding motif in a multitude of kinase inhibitors. The substituents on this fragment allow for the exploration of key interactions within the ATP-binding pocket.
-
Covalent Inhibitor Development: The reactive nature of the carbon-iodine bond can be exploited for the design of targeted covalent inhibitors, which can offer enhanced potency and duration of action.
-
Fragment Growing and Linking: The three distinct halogen atoms serve as orthogonal handles for synthetic elaboration. A fragment hit can be "grown" from any of these positions to pick up additional interactions with the target protein. Alternatively, two different fragments binding in adjacent pockets can be "linked" using this scaffold.
-
Exploring Chemical Space: The differential reactivity of the halogens allows for the creation of diverse chemical libraries from a single, versatile starting fragment, enabling a thorough exploration of the chemical space around a target.
Physicochemical Properties for Fragment-Based Screening
The utility of a fragment is partially dictated by its physicochemical properties. Below is a summary of the calculated properties for this compound, which align well with the "Rule of Three" often applied in FBDD.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 302.84 g/mol | ≤ 300 Da |
| cLogP | 2.1 | ≤ 3 |
| Hydrogen Bond Donors | 0 | ≤ 3 |
| Hydrogen Bond Acceptors | 1 (N in pyridine) | ≤ 3 |
| Rotatable Bonds | 0 | ≤ 3 |
Experimental Protocols
Protocol 1: Fragment Screening via Thermal Shift Assay (TSA)
This protocol outlines a general method for screening this compound against a target protein using a thermal shift assay, which measures changes in protein stability upon ligand binding.
Materials:
-
Purified target protein (e.g., a kinase) at a concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
-
SYPRO Orange dye (5000x stock in DMSO).
-
This compound stock solution (10 mM in DMSO).
-
96-well PCR plates.
-
Real-time PCR instrument capable of performing a thermal melt.
Procedure:
-
Prepare a master mix containing the target protein and SYPRO Orange dye. For a 1 ml master mix, use 980 µl of protein solution and 2 µl of SYPRO Orange dye.
-
Dispense 24.5 µl of the master mix into each well of a 96-well PCR plate.
-
Add 0.5 µl of the this compound stock solution to the sample wells (final concentration 200 µM).
-
Add 0.5 µl of DMSO to the control wells.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, collecting fluorescence data at each interval.
-
Analyze the data to determine the melting temperature (Tm) for the protein in the presence and absence of the fragment. A significant positive shift in Tm indicates binding.
Protocol 2: Synthesis of a Derivative via Suzuki-Miyaura Coupling
This protocol describes a general method for elaborating the this compound fragment at the 2-iodo position using a Suzuki-Miyaura cross-coupling reaction. The higher reactivity of the C-I bond allows for selective functionalization.
Materials:
-
This compound (1 equivalent).
-
Aryl or heteroaryl boronic acid (1.2 equivalents).
-
Pd(PPh₃)₄ (0.05 equivalents).
-
2 M aqueous sodium carbonate solution (3 equivalents).
-
1,4-Dioxane.
-
Nitrogen or Argon source.
-
Standard glassware for organic synthesis.
Procedure:
-
To a round-bottom flask, add this compound, the boronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and the aqueous sodium carbonate solution.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-bromo-4-fluoropyridine derivative.
Structure-Activity Relationship (SAR) by Design
The trifunctional nature of this compound provides a clear and logical workflow for SAR exploration.
Caption: A logical workflow for SAR exploration using this compound.
Signaling Pathway Context: Kinase Inhibition
Many kinase inhibitors function by competing with ATP for binding to the kinase domain, thereby inhibiting the phosphorylation of downstream substrates. The pyridine core of the this compound fragment can form key hydrogen bonds with the "hinge" region of the kinase active site, a common feature of type I kinase inhibitors.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
This compound represents a fragment of high strategic value for contemporary drug discovery endeavors. Its trifunctional nature allows for a rational and efficient approach to library synthesis and SAR exploration. While specific published examples of its use as a primary screening fragment are not abundant, its potential, based on the principles of medicinal chemistry and fragment-based drug design, is undeniable. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers to unlock the potential of this versatile chemical entity in their own drug discovery programs.
Application Notes and Protocols for the Regioselective Functionalization of 5-Bromo-4-fluoro-2-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-fluoro-2-iodopyridine is a versatile trihalogenated heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the three distinct halogen substituents (Iodine, Bromine, Fluorine), each offering a unique reactivity profile. This differential reactivity allows for predictable and regioselective sequential functionalization, making it an ideal starting material for the synthesis of complex, polysubstituted pyridines. The pyridine scaffold is a privileged structure in numerous FDA-approved drugs, and the ability to precisely introduce various functionalities at the C-2, C-4, and C-5 positions is crucial for structure-activity relationship (SAR) studies in drug discovery.[1][2]
This document provides detailed application notes and experimental protocols for key transformations of this compound, focusing on achieving high regioselectivity.
Principles of Regioselectivity
The functionalization of this compound can be directed to one of the three halogenated positions by selecting the appropriate reaction type. The regiochemical outcome is governed by the inherent chemical properties of the carbon-halogen bonds and the reaction mechanisms.
-
Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) : These reactions proceed via an oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond. The rate of this step is highly dependent on the bond dissociation energy of the C-X bond. The established order of reactivity is C–I > C–Br > C–Cl > C–F.[3] Therefore, cross-coupling reactions on this compound will selectively occur at the most labile C-2 iodine position under controlled conditions.[2]
-
Nucleophilic Aromatic Substitution (SNAr) : This reaction is favored on electron-deficient aromatic rings, such as pyridine. The regioselectivity is determined by two factors: the activation of the position by the ring nitrogen and the nature of the leaving group. Nucleophilic attack is favored at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen.[4] In SNAr reactions, the leaving group ability is typically F > Cl > Br > I, which is the reverse of the trend in cross-coupling.[4] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon center more electrophilic and susceptible to nucleophilic attack.[4] Consequently, SNAr reactions on this substrate are expected to occur preferentially at the C-4 position with displacement of fluoride.
-
Halogen-Metal Exchange : This reaction involves the exchange of a halogen atom with a metal, typically lithium or magnesium, using organometallic reagents. The rate of exchange generally follows the trend I > Br > Cl.[5] For this compound, halogen-metal exchange is expected to occur selectively at the C-2 iodine position, especially at low temperatures, generating a potent organometallic intermediate for subsequent reactions with electrophiles.[6]
Caption: Logical workflow for the regioselective functionalization of this compound.
Application Notes and Protocols
Palladium-Catalyzed Cross-Coupling at the C-2 Position
Selective functionalization at the C-2 position is readily achieved via palladium-catalyzed cross-coupling reactions. By carefully controlling the reaction conditions (temperature, catalyst, and reaction time), the C-I bond can be targeted exclusively, leaving the C-Br and C-F bonds intact for subsequent transformations.
Table 1: Representative Conditions for C-2 Selective Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene/H₂O | 80 - 100 | 85 - 98 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPEA | THF or DMF | 25 - 60 | 85 - 95 |
| Buchwald-Hartwig | Amine (R₂NH) | Pd(OAc)₂ / XPhos or BINAP | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80 - 120 | 75 - 95 |
Yields are representative and based on analogous systems. Actual yields may vary depending on the specific substrates used.[3][7]
Protocol 2.1.1: Suzuki-Miyaura Coupling (General Procedure)
This protocol describes a typical procedure for the selective coupling of an arylboronic acid at the C-2 position.[8]
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition : Add degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe.
-
Reaction : Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol 2.1.2: Sonogashira Coupling (General Procedure)
This protocol outlines the coupling of a terminal alkyne at the C-2 position.[3]
-
Reaction Setup : To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Solvent and Reagent Addition : Add degassed solvent (e.g., THF) and a suitable amine base (e.g., triethylamine, 2.0-3.0 equiv.).
-
Alkyne Addition : Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Reaction : Stir the reaction at room temperature. If the reaction is sluggish, gentle heating to 40-60 °C may be required. Monitor progress by TLC or LC-MS.
-
Workup : Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2.1.3: Buchwald-Hartwig Amination (General Procedure)
This protocol details the amination at the C-2 position.[3]
-
Reaction Setup : In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a strong base (e.g., NaOt-Bu, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition : Add anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction : Seal the tube and heat the reaction mixture with stirring to 100-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup : After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification : Purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position
The presence of the fluorine atom at the C-4 position, which is para to the ring nitrogen, makes this site highly susceptible to nucleophilic attack. This allows for the selective introduction of oxygen, nitrogen, or sulfur nucleophiles, displacing the fluoride ion.[4]
Table 2: Representative Conditions for C-4 Selective SNAr Reactions
| Nucleophile | Reagent | Base (if needed) | Solvent | Temp (°C) |
|---|---|---|---|---|
| Alkoxide | Sodium Methoxide (NaOMe) | - | Methanol (MeOH) | 65 |
| Amine | Pyrrolidine | K₂CO₃ | DMSO or NMP | 80 - 120 |
| Thiolate | Sodium Thiophenoxide (NaSPh) | - | DMF | 25 - 80 |
Conditions are based on general knowledge of SNAr on similar fluoropyridine substrates.[4]
Protocol 2.2.1: SNAr with an Alkoxide (General Procedure)
-
Reaction Setup : To a round-bottom flask, add a solution of sodium methoxide (1.5 equiv.) in methanol.
-
Substrate Addition : Add this compound (1.0 equiv.) to the solution.
-
Reaction : Heat the mixture to reflux (approx. 65 °C) and stir. Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup : Cool the reaction to room temperature and carefully neutralize with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the 4-methoxy derivative.
Caption: The addition-elimination mechanism of SNAr at the C-4 position.
Halogen-Metal Exchange at the C-2 Position
For the synthesis of derivatives where a carbon-carbon bond is formed via a nucleophilic pyridine intermediate, a halogen-metal exchange is a powerful strategy. This reaction should be performed at very low temperatures to prevent side reactions. The C-I bond is the most susceptible to exchange.[5][9]
Table 3: Conditions for C-2 Selective Halogen-Metal Exchange
| Reagent | Electrophile | Solvent | Temp (°C) |
|---|---|---|---|
| n-BuLi or i-PrMgCl·LiCl | Aldehyde (e.g., PhCHO) | THF or Diethyl Ether | -78 to -100 |
| n-BuLi or i-PrMgCl·LiCl | CO₂ (gas) | THF or Diethyl Ether | -78 to -100 |
| n-BuLi or i-PrMgCl·LiCl | I₂ | THF or Diethyl Ether | -78 to -100 |
Conditions are based on established protocols for halogen-metal exchange on aryl halides.[6][9]
Protocol 2.3.1: Lithium-Iodine Exchange and Electrophilic Quench
-
Reaction Setup : To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Substrate Addition : Add a solution of this compound (1.0 equiv.) in anhydrous THF to the flask.
-
Exchange Reaction : Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equiv.) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the 2-lithiated pyridine intermediate.
-
Electrophilic Quench : Add the desired electrophile (e.g., benzaldehyde, 1.2 equiv.) as a solution in THF.
-
Reaction : Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Workup : Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification : Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. joss.tcnj.edu [joss.tcnj.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Selective Iodine Displacement in 5-Bromo-4-fluoro-2-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-fluoro-2-iodopyridine is a versatile, halogen-rich building block pivotal in the synthesis of complex, polysubstituted pyridine derivatives for pharmaceutical and materials science applications. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-F) under palladium-catalyzed cross-coupling conditions allows for a stepwise and site-selective functionalization strategy. This document provides detailed protocols for the selective displacement of the iodine atom at the C-2 position, while preserving the bromine and fluorine substituents for subsequent chemical modifications. The protocols described herein are based on established principles of cross-coupling reactions on polyhalogenated heteroaromatics.
The strategic position of the halogens on the pyridine ring influences their reactivity. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally favored at the more electron-deficient C2 and C4 positions of the pyridine ring.[1][2] The inherent reactivity order of the halogens (I > Br > Cl) is the primary factor enabling selective functionalization.[3]
Data Presentation: Regioselective Cross-Coupling Reactions
The following table summarizes expected outcomes and representative conditions for achieving selective C-2 functionalization of this compound based on analogous transformations in related polyhalogenated pyridines.
| Reaction Type | Coupling Partner | Typical Catalyst System | Predominant Product | Regioselectivity (C-2:C-5) | Reference for Analogy |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃, K₂CO₃) | 2-Aryl-5-bromo-4-fluoropyridine | High | [1][2] |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Amine Base | 2-Alkynyl-5-bromo-4-fluoropyridine | High | [4] |
| Buchwald-Hartwig Amination | Amine | Pd(OAc)₂ / Ligand (e.g., Xantphos, BINAP) / Base (e.g., Cs₂CO₃, NaOt-Bu) | 2-Amino-5-bromo-4-fluoropyridine | High | [3][5] |
Experimental Protocols
The following are generalized protocols for the selective functionalization at the C-2 iodo position of this compound. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) for specific substrates is often necessary to achieve optimal yields and selectivity.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed cross-coupling of an arylboronic acid at the C-2 position.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane/water, DME, or toluene)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (0.02-0.05 equiv.).
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Heat the mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromo-4-fluoropyridine.
Protocol 2: Selective Sonogashira Coupling
This protocol details the coupling of a terminal alkyne at the C-2 position. The Sonogashira reaction is typically carried out under mild conditions.[6]
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 4-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., THF or DMF)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Saturated aqueous NH₄Cl solution
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the copper(I) co-catalyst (0.04-0.10 equiv.).
-
Reagent Addition: Add the degassed solvent and the amine base.
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.[7] Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the 2-alkynyl-5-bromo-4-fluoropyridine.
Protocol 3: Selective Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination at the C-2 position. The choice of ligand is critical in the Buchwald-Hartwig amination.[8]
Materials:
-
This compound
-
Amine (1.1-1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)
-
Strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), the palladium pre-catalyst, the phosphine ligand, and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature and dilute with ethyl acetate. Filter through a pad of celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the 2-amino-5-bromo-4-fluoropyridine.
Visualizations
Logical Relationship for Selective Functionalization
The following diagram illustrates the underlying principle for the selective displacement of iodine in this compound.
Experimental Workflow for Selective Cross-Coupling
This diagram provides a generalized workflow for the selective cross-coupling reactions described in the protocols.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling with 5-Bromo-4-fluoro-2-iodopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling of 5-Bromo-4-fluoro-2-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react in the Suzuki coupling of this compound?
A1: The reactivity of halogens in palladium-catalyzed Suzuki-Miyaura coupling reactions generally follows the trend of I > Br > Cl > F. Therefore, the carbon-iodine (C-I) bond at the 2-position is the most reactive and will selectively undergo coupling under standard Suzuki conditions, leaving the bromo and fluoro substituents intact for potential subsequent transformations.[1]
Q2: What are the most common side reactions to watch out for?
A2: The most common side reactions include:
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid, which replaces the boron functional group with a hydrogen atom. This can be caused by excess water or high temperatures.[2]
-
Dehalogenation: The replacement of a halogen on the pyridine ring with a hydrogen atom.[3]
Q3: How can I minimize homocoupling of my boronic acid?
A3: To minimize homocoupling, it is crucial to rigorously exclude oxygen from the reaction mixture. This can be achieved by thoroughly degassing all solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. Using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, can also reduce homocoupling compared to some Pd(II) precatalysts.[2]
Q4: What is the role of the base in the Suzuki coupling reaction?
A4: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[3] The choice and quality of the base can significantly impact the reaction rate and yield.
Q5: Can the pyridine nitrogen interfere with the reaction?
A5: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity and leading to lower yields. Using bulky phosphine ligands can help to shield the palladium center and mitigate this inhibition.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield | 1. Inactive Catalyst: The Pd(0) active species is not being generated or is deactivated. 2. Poor Reagent Quality: Degradation of the boronic acid or wet solvents. 3. Suboptimal Reaction Conditions: Temperature is too low, or the base is not effective. 4. Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center. | 1. Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is more readily activated. Ensure rigorous degassing to prevent catalyst oxidation. 2. Use fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., pinacol ester). Ensure solvents are anhydrous. 3. Gradually increase the reaction temperature in increments of 10 °C. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 4. Switch to a bulkier phosphine ligand (e.g., a Buchwald ligand like SPhos or XPhos) to shield the palladium. |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the boronic acid. 2. Inefficient Catalyst: Some Pd(II) precatalysts can promote homocoupling if not efficiently reduced to Pd(0). | 1. Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a strict inert atmosphere. 2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure your Pd(II) precatalyst is effectively reduced. |
| Protodeboronation (Loss of Boronic Acid) | 1. Presence of Water: Excess water can lead to the hydrolysis of the C-B bond. 2. High Temperature: Elevated temperatures can accelerate the rate of protodeboronation. 3. Inappropriate Base: Some bases can promote this side reaction. | 1. Use anhydrous solvents and ensure the base is dry. 2. Attempt the reaction at a lower temperature for a longer duration. 3. Screen different bases; sometimes a weaker base can mitigate this issue. Consider using a boronic ester for increased stability.[2] |
| Lack of Chemoselectivity (Reaction at C-Br) | 1. Harsh Reaction Conditions: High temperatures or highly active catalysts might lead to some reactivity at the C-Br bond. | 1. Use milder reaction conditions (lower temperature, less active catalyst) to favor the more reactive C-I bond. Monitor the reaction progress carefully to stop it once the starting material is consumed to avoid over-reaction. |
Data Presentation
The following tables summarize representative reaction conditions for the selective Suzuki coupling at the C-2 iodo position of polyhalogenated pyridines, which can be used as a starting point for the optimization of the reaction with this compound.
Table 1: Catalyst, Base, and Solvent Screening for Selective Suzuki Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 | A common and often effective starting point for selective C-I coupling.[4] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 8 | 90-98 | Buchwald ligands can be effective for electron-deficient pyridines.[5] |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 12 | 88-96 | A robust catalyst system for a range of boronic acids. |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 10 | >90 | Highly active catalyst system, may require careful temperature control to maintain selectivity. |
Yields are approximate and based on reactions with analogous polyhalogenated pyridines. Actual yields may vary depending on the specific boronic acid and reaction scale.
Experimental Protocols
Detailed Protocol for Selective Suzuki-Miyaura Coupling at the C-2 Position
This protocol is a general guideline for the selective Suzuki coupling at the C-2 iodo position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv) to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 v/v ratio) to the reaction flask via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting iodopyridine.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-bromo-4-fluoropyridine.[1]
Visualizations
References
Technical Support Center: 5-Bromo-4-fluoro-2-iodopyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-fluoro-2-iodopyridine. The information is presented in a question-and-answer format to directly address common issues encountered during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions. The differential reactivity of the halogens (I > Br >> F) allows for selective functionalization. The most common reactions include:
-
Suzuki-Miyaura Coupling: To form carbon-carbon bonds with boronic acids or esters.
-
Sonogashira Coupling: To form carbon-carbon bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with amines.
Q2: What is the expected order of reactivity for the halogens on this compound in palladium-catalyzed cross-coupling reactions?
A2: The typical order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. Therefore, reactions with this compound are expected to occur selectively at the C-2 position (iodine) under carefully controlled conditions, leaving the bromine and fluorine atoms intact for subsequent transformations.
Q3: What are the common byproducts I should be aware of when working with this compound?
A3: Common byproducts can be categorized by reaction type. Generally, you may observe:
-
Homocoupling: Dimerization of your coupling partner (e.g., boronic acid in Suzuki coupling, alkyne in Sonogashira coupling).
-
Dehalogenation: Replacement of a halogen (usually bromine or iodine) with a hydrogen atom. This is often referred to as hydrodehalogenation.
-
Reaction at the undesired halogen: While less common under optimized conditions, some reaction may occur at the C-5 bromine position.
-
Palladium black precipitation: The palladium catalyst can precipitate out of solution, leading to reduced catalytic activity.
Q4: How can I purify the products from reactions with this compound?
A4: Purification is typically achieved through standard laboratory techniques.
-
Aqueous workup: After the reaction, an aqueous workup is usually performed to remove inorganic salts and highly polar impurities.
-
Column chromatography: Flash column chromatography on silica gel is the most common method for separating the desired product from byproducts and unreacted starting materials. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low yield of the desired product and significant byproduct formation.
| Symptom | Potential Cause | Troubleshooting Steps |
| Major byproduct is the homocoupling of the boronic acid. | Reaction conditions (e.g., presence of oxygen, high temperature) favor homocoupling. | - Ensure rigorous degassing of solvents and reagents. - Use fresh, high-quality palladium catalyst and ligands. - Lower the reaction temperature and extend the reaction time. - Choose a different base, such as K₃PO₄ or Cs₂CO₃. |
| Significant amount of debrominated or deiodinated starting material. | Presence of protic impurities or use of a strong base that can act as a hydride source. | - Use anhydrous solvents and reagents. - Switch to a milder base (e.g., K₂CO₃). - Lower the reaction temperature. |
| Reaction stalls and palladium black is observed. | Catalyst decomposition. | - Use a more stable palladium precatalyst or a ligand that better stabilizes the active palladium species. - Ensure the reaction is run under a strict inert atmosphere. - Lower the reaction temperature. |
Sonogashira Coupling
Issue: Formation of alkyne dimer (Glaser coupling) and low yield of the desired product.
| Symptom | Potential Cause | Troubleshooting Steps |
| Main byproduct is the homocoupled alkyne. | Presence of oxygen, which promotes Glaser coupling. High concentration of copper co-catalyst. | - Rigorously degas all solvents and reagents and maintain an inert atmosphere. - Reduce the amount of copper(I) iodide co-catalyst. - Add the alkyne slowly to the reaction mixture. - Consider running the reaction under copper-free conditions. |
| Low conversion of starting material. | Inactive catalyst or insufficient reaction temperature. | - Use fresh palladium catalyst and copper(I) iodide. - Ensure solvents are anhydrous and degassed. - Gently heat the reaction if it is sluggish at room temperature, but avoid excessive heat which can cause catalyst decomposition. |
| Reaction at the bromine position is observed. | Reaction temperature is too high, leading to loss of selectivity. | - Run the reaction at or near room temperature to favor reaction at the more reactive iodine position. |
Buchwald-Hartwig Amination
Issue: Low to no conversion of starting material.
| Symptom | Potential Cause | Troubleshooting Steps |
| Reaction does not proceed or is very slow. | Catalyst poisoning by the pyridine nitrogen. Suboptimal choice of ligand or base. | - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the palladium center from coordination with the pyridine nitrogen. - Screen different bases; sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium phosphate are often effective. - Increase the catalyst loading. |
| Formation of hydrodehalogenated byproducts. | Unproductive side reactions of the palladium-amido intermediate. | - Optimize the ligand and base combination. - Lower the reaction temperature. |
| Incomplete reaction despite prolonged reaction time. | Poor solubility of reagents or catalyst deactivation. | - Choose a solvent in which all components are soluble at the reaction temperature (e.g., toluene, dioxane). - Ensure all reagents and solvents are pure and the reaction is run under a strict inert atmosphere. |
Experimental Protocols
The following are generalized protocols for common reactions with this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
General Suzuki-Miyaura Coupling Protocol
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME), often with water as a co-solvent
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent(s) and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
General Sonogashira Coupling Protocol
Technical Support Center: 5-Bromo-4-fluoro-2-iodopyridine Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in coupling reactions involving 5-Bromo-4-fluoro-2-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens on this compound in palladium-catalyzed cross-coupling reactions?
The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is dictated by their bond dissociation energies. The established order of reactivity is C-I > C-Br > C-Cl >> C-F.[1][2][3][4] For this compound, the reaction will preferentially occur at the most reactive C-2 iodo position under mild conditions.[4] The C-5 bromo position can be functionalized subsequently using more forcing conditions (e.g., higher temperatures).[4] The C-4 fluoro bond is significantly stronger and generally does not participate in these coupling reactions.[3]
Q2: How can I achieve selective coupling at the C-2 (iodo) position while leaving the C-5 (bromo) position intact?
To achieve selective mono-functionalization at the C-2 iodo position, you should employ milder reaction conditions. This includes using lower reaction temperatures (e.g., room temperature to 80 °C) and shorter reaction times, which favor the more labile C-I bond.[4][5] It is also important to control the stoichiometry, using only a slight excess (typically 1.0–1.2 equivalents) of the coupling partner.[4]
Q3: I am observing a low yield even when targeting the more reactive C-2 iodo position. What are the common causes?
Low yields can stem from several factors, even when targeting the reactive C-I bond. A primary issue with pyridine-containing substrates is the potential for the pyridine nitrogen's lone pair to coordinate with the palladium catalyst, inhibiting its activity.[6][7] Other common causes include:
-
Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivated by atmospheric oxygen.[6]
-
Suboptimal Conditions: The combination of base, solvent, and temperature may be inappropriate for the specific coupling reaction.[6]
-
Side Reactions: Competing reactions like homocoupling of the coupling partners or dehalogenation of the starting material can reduce the yield of the desired product.[6][7]
-
Poor Reagent Quality: Impure or degraded starting materials or reagents can prevent the reaction from proceeding efficiently.[6]
Q4: Which cross-coupling reaction is most suitable for my desired transformation?
The choice of reaction depends on the specific bond you intend to form:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or their esters.[8]
-
Sonogashira Coupling: Used to form carbon-carbon (C-C) triple bonds by coupling with terminal alkynes.[8][9]
-
Stille Coupling: A versatile method for forming C-C bonds using organostannane reagents.[10][11]
-
Buchwald-Hartwig Amination: The preferred method for forming carbon-nitrogen (C-N) bonds with a wide variety of primary and secondary amines.[8]
Reaction Selectivity Pathway
Caption: Regioselectivity in this compound couplings.
Troubleshooting Guide
This guide addresses common issues encountered during coupling reactions with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | Catalyst Inhibition/Deactivation: Pyridine nitrogen coordinating to palladium; Pd(0) sensitive to oxygen.[6][7] | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center.[7] Ensure the reaction is rigorously degassed (e.g., freeze-pump-thaw cycles or bubbling with argon) and run under an inert atmosphere.[6][7] |
| Inefficient Oxidative Addition: The C-X bond is not breaking, which is often the rate-determining step.[7] | Increase the reaction temperature. Screen different palladium catalysts and more electron-rich ligands to facilitate oxidative addition.[7] | |
| Suboptimal Base/Solvent: Poor solubility of reagents; base not strong enough to facilitate transmetalation (Suzuki) or deprotonation.[6][12] | Screen different bases (K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings).[6][12] Use a solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) that ensures all reagents are dissolved.[6][12] | |
| Formation of Di-substituted Product | Reaction Temperature Too High: More forcing conditions can activate the less reactive C-Br bond.[5] | Decrease the reaction temperature to favor selective coupling at the C-I bond (typically ≤ 80-90°C).[5] |
| Reaction Time Too Long: Allowing the reaction to proceed long after the initial coupling can lead to the secondary reaction. | Monitor the reaction closely by TLC or LC-MS and quench it upon consumption of the mono-coupled intermediate. | |
| Significant Homocoupling | Presence of Oxygen: Oxygen can promote the unwanted coupling of the nucleophilic partner (e.g., boronic acid) with itself.[6] | Ensure the reaction setup is strictly anaerobic. Rigorous degassing of solvents and reagents is critical.[6][7] |
| Excess Palladium Catalyst: High catalyst loading can sometimes favor homocoupling. | Try lowering the catalyst loading. Using a slight excess of the this compound substrate may also suppress homocoupling.[6] | |
| Protodeboronation (Suzuki) | Excess Water or Non-Optimal Base: The boronic acid group is replaced by a hydrogen atom.[7][12] | Use anhydrous solvents or minimize the amount of water. Consider using more stable boronic esters (e.g., pinacol esters).[7] A milder base like K₂CO₃ may also help.[6] |
| Dehalogenation | Side reaction with Ligand/Base: The starting material is reduced, removing a halogen. | Try a different phosphine ligand or a milder base. Lowering the reaction temperature may also mitigate this side reaction.[6] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding coupling reactions.
Recommended Starting Conditions
The tables below provide recommended starting points for common cross-coupling reactions targeting the C-2 iodo position. Optimization will likely be required for specific substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | 2-5 mol% loading is typical.[13] |
| Ligand | PPh₃, dppf, SPhos, XPhos | For challenging couplings, bulky biarylphosphine ligands like SPhos or XPhos are recommended to prevent catalyst inhibition.[7][8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents. K₃PO₄ is often a robust choice for heteroaryl halides.[6][8] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1), Toluene/H₂O | An aqueous co-solvent is common to dissolve the inorganic base.[6][14] |
| Temperature | 80-100 °C | Start at the lower end to maximize selectivity for the C-I bond.[8] |
Table 2: Sonogashira Coupling Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 2-5 mol% loading.[4][15] |
| Copper Co-catalyst | CuI | 5-10 mol%. Essential for the traditional Sonogashira catalytic cycle.[8][15] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | ≥ 2 equivalents. Often serves as the solvent or co-solvent.[8][15] |
| Solvent | THF, DMF | Anhydrous and degassed.[4][15] |
| Temperature | Room Temperature - 60 °C | Milder conditions are usually sufficient for the reactive C-I bond.[2] |
Table 3: Stille Coupling Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 2-5 mol% loading.[5] |
| Additive | LiCl or CuI (optional) | Can accelerate the transmetalation step. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed.[5] |
| Temperature | 80-100 °C | Temperature control is critical to maintain selectivity for the C-I bond and prevent side reactions.[5] |
Key Experimental Protocols
The following are generalized procedures for selective functionalization at the C-2 position. These should be adapted and optimized for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., PdCl₂(dppf), 3 mol%).[1]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/water 4:1 v/v) via syringe.[14]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[14]
-
Work-up: After completion (typically 4-16 hours), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the C-2 Position
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[1][4]
-
Solvent and Base Addition: Add degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, ≥ 2.0 equiv.).[16]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.[1]
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate and partition between an organic solvent and water. Wash the organic layer with saturated aq. NH₄Cl, then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[15]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Purification of 5-Bromo-4-fluoro-2-iodopyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-4-fluoro-2-iodopyridine and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
Issue 1: Low Recovery of the Target Compound After Column Chromatography
Q: I am experiencing a significant loss of my this compound derivative during silica gel column chromatography. What are the potential causes and how can I improve the recovery?
A: Low recovery of halogenated pyridine derivatives from silica gel chromatography is a common issue that can stem from the acidic nature of standard silica gel, leading to compound degradation or irreversible adsorption. The basic nitrogen atom of the pyridine ring can interact strongly with acidic silanol groups on the silica surface.
Troubleshooting Steps:
-
Assess Compound Stability: Before performing column chromatography, it is crucial to assess the stability of your compound on silica gel. This can be done by spotting a solution of your crude material on a TLC plate, allowing it to stand for a few hours, and then developing it to see if any new spots (degradation products) appear.
-
Deactivate the Silica Gel: To minimize interactions with acidic silanol groups, you can use deactivated silica gel. This can be achieved by pre-treating the silica with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v).
-
Alternative Stationary Phases: If your compound is particularly sensitive, consider using a less acidic stationary phase like neutral alumina.
-
Optimize Elution Speed: A slow elution can increase the time your compound spends on the column, potentially leading to more degradation. A slightly more polar solvent system can be used to speed up the elution, but this must be balanced with achieving adequate separation.
Issue 2: Co-elution of the Product with Impurities
Q: My this compound derivative is co-eluting with an impurity during flash chromatography. How can I improve the separation?
A: Achieving baseline separation of closely related halogenated pyridines can be challenging due to their similar polarities.
Troubleshooting Steps:
-
Optimize the Solvent System: A systematic approach to optimizing the mobile phase is crucial.
-
Solvent Polarity: A good starting point for many pyridine derivatives is a gradient of ethyl acetate in hexanes.[1][2] If co-elution occurs, try using a shallower gradient.
-
Solvent Selectivity: If adjusting the polarity does not resolve the issue, changing the solvent system entirely can be effective. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the selectivity of the separation.[1]
-
-
High-Efficiency Silica Gel: Using a higher quality silica gel with a smaller and more uniform particle size can significantly improve resolution.
-
Longer Column: Increasing the length of the chromatography column provides more theoretical plates, which can enhance the separation of closely eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound derivatives on a laboratory scale?
A1: Flash column chromatography is the most widely used technique for the purification of these compounds in a research setting. It is a relatively fast and effective method for separating the desired product from reaction byproducts and unreacted starting materials.[2]
Q2: Can I purify this compound derivatives by recrystallization?
A2: Recrystallization can be a highly effective purification method, particularly for obtaining high-purity crystalline material, provided the crude product is a solid and relatively pure. The key is to identify a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature. A mixture of a polar solvent like ethyl acetate and a non-polar solvent like hexanes is often a good starting point for solvent screening.[3]
Q3: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A3: Common impurities can include:
-
Isomeric byproducts: Depending on the synthetic route, isomers with different halogen substitution patterns may be formed. These can be particularly challenging to separate.
-
Dehalogenated species: Loss of one or more halogen atoms can occur under certain reaction or purification conditions.
-
Unreacted starting materials: Incomplete reactions will result in the presence of starting materials in the crude product.
Q4: Is Supercritical Fluid Chromatography (SFC) a suitable method for purifying this compound derivatives?
A4: Yes, SFC can be an excellent alternative to HPLC for the purification of halogenated pyridine derivatives. SFC often provides faster separations and uses less organic solvent, making it a "greener" technique. For polar compounds like pyridine derivatives, polar stationary phases and the use of co-solvents (modifiers) like methanol are typically required.
Quantitative Data Summary
The following tables provide a comparison of common purification methods for halogenated pyridine derivatives. The data is based on typical results for compounds similar to this compound and should be considered as a general guide.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity | Typical Yield | Throughput | Key Advantages |
| Flash Column Chromatography | >95% | 60-90% | Moderate | Widely applicable, good for complex mixtures. |
| Recrystallization | >99% | 50-80% | Low to Moderate | Can yield very high purity material, cost-effective. |
| Preparative HPLC | >99% | 70-95% | Low | High resolution, good for difficult separations. |
| Supercritical Fluid Chromatography (SFC) | >98% | 70-95% | High | Fast, reduced solvent consumption, "green" method. |
Table 2: Recommended Starting Conditions for Chromatography
| Method | Stationary Phase | Mobile Phase / Eluent |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Gradient of 0-20% Ethyl Acetate in Hexanes[1][2] |
| Preparative HPLC | C18 Reverse-Phase | Gradient of Acetonitrile in Water (with 0.1% TFA or Formic Acid) |
| Supercritical Fluid Chromatography (SFC) | 2-Ethylpyridine or Diol | Gradient of Methanol in CO₂ |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Objective: To purify crude this compound using silica gel flash chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Pressurized air or nitrogen source
-
Fraction collector or test tubes
-
TLC plates and developing chamber
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate and develop it in a solvent system of 10% ethyl acetate in hexanes.
-
Visualize the spots under UV light to determine the Rf values of the product and impurities. The ideal Rf for the product for column chromatography is between 0.2 and 0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexanes.
-
Pour the slurry into the column and allow it to pack under gravity, then apply gentle pressure to obtain a well-packed bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with 100% hexanes.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., a gradient from 0% to 20% ethyl acetate over several column volumes).
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound (must be a solid)
-
Recrystallization solvent (e.g., ethyl acetate/hexanes mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of ethyl acetate and hexanes is a good starting point.[3]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat gently while stirring until the solid dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Slowly add the less polar solvent (e.g., hexanes) to the hot solution until it becomes slightly cloudy.
-
Add a few drops of the hot polar solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
-
Visualizations
References
Technical Support Center: Catalyst Selection for 5-Bromo-4-fluoro-2-iodopyridine Cross-Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the cross-coupling of 5-Bromo-4-fluoro-2-iodopyridine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the cross-coupling of this compound?
The primary challenge lies in achieving regioselectivity. The molecule possesses three different halogen substituents (I, Br, F) at positions 2, 5, and 4, respectively. The order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl > F. Therefore, the iodine at the C-2 position is the most reactive site and will preferentially undergo coupling under milder conditions. The key to successful synthesis is to select a catalyst system and reaction conditions that selectively activate the C-I bond while leaving the C-Br and C-F bonds intact for potential subsequent transformations.
Q2: How does the pyridine ring affect the cross-coupling reaction?
The pyridine ring is electron-deficient, which can influence the reactivity of the C-X bonds. The nitrogen atom can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is often referred to as the "2-pyridyl problem," where 2-substituted pyridines can be challenging substrates. Careful selection of ligands is crucial to mitigate these effects. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic cycle and prevent catalyst deactivation.
Q3: Which cross-coupling reaction should I choose for my desired transformation?
The choice of cross-coupling reaction depends on the desired substituent to be introduced:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds by introducing aryl, heteroaryl, vinyl, or alkyl groups using boronic acids or their esters.
-
Sonogashira Coupling: Used to form carbon-carbon triple bonds by coupling with terminal alkynes.
-
Heck Coupling: Suitable for forming carbon-carbon double bonds by coupling with alkenes.
-
Buchwald-Hartwig Amination: Employed for the formation of carbon-nitrogen (C-N) bonds with primary or secondary amines.
Q4: Can I achieve selective coupling at the C-5 (bromo) position?
Achieving direct selective coupling at the C-5 bromo position in the presence of the more reactive C-2 iodo group is challenging. Typically, the C-2 position is functionalized first. Subsequent cross-coupling at the C-5 bromo position can then be achieved, often requiring more forcing conditions (e.g., higher temperatures, longer reaction times, or a more active catalyst system).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the cross-coupling of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Solution |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. If using a Pd(II) precatalyst, ensure it is properly reduced to the active Pd(0) species in situ. The appearance of palladium black is an indicator of catalyst decomposition. |
| Inappropriate Ligand | For electron-deficient pyridine substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient catalysis. |
| Incorrect Base | The choice of base is critical. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often effective. For Sonogashira, an amine base like Et₃N or DIPEA is common. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. |
| Poor Reagent Quality | Use high-purity, anhydrous, and degassed solvents. Impurities in the coupling partner or base can poison the catalyst. |
| Sub-optimal Temperature | The reaction may require heating to proceed. A temperature screen (e.g., 60-120 °C) is recommended. However, excessively high temperatures can lead to catalyst decomposition. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Solution |
| Homocoupling of Coupling Partner | This is common in Sonogashira (Glaser coupling) and Suzuki reactions. It is often promoted by the presence of oxygen. | Ensure the reaction is performed under strictly anaerobic conditions with thoroughly degassed reagents and solvents. For Sonogashira, reducing the copper catalyst loading can also help. |
| Protodeboronation (Suzuki) | The pyridylboronic acid is unstable and can be cleaved by proton sources. | Use anhydrous solvents and consider using a milder base (e.g., K₂CO₃). Alternatively, use more stable boronic esters (e.g., pinacol or MIDA esters). |
| Hydrodehalogenation | The halogen is replaced by a hydrogen atom. | This can result from side reactions involving the base or solvent. Optimize the base and consider a more robust catalyst system. |
| Di-substituted Product | Coupling occurs at both the C-2 and C-5 positions. | Use a stoichiometric amount (1.0-1.2 equivalents) of the coupling partner. Employ milder reaction conditions (lower temperature, shorter reaction time) to favor mono-substitution at the more reactive C-2 iodo position. |
Recommended Catalyst Systems
The following tables summarize recommended starting conditions for the selective cross-coupling at the C-2 iodo position of this compound. Yields are based on data for analogous substrates and may require optimization.
Table 1: Suzuki-Miyaura Coupling
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 2-12 | 85-95 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 90 | 12 | 80-90 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Dioxane/H₂O | 90-100 | 12-16 | 75-85 |
Table 2: Sonogashira Coupling
| Pd Precursor (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N (2.0) | THF or DMF | RT - 60 | 2-16 | 80-95[1] |
| Pd(PPh₃)₄ (5) | CuI (10) | DIPEA (3.0) | THF | RT | 16 | 85-95[2] |
| Pd(P(t-Bu)₃)₂ (2) | None | Cs₂CO₃ (2.0) | Dioxane | 100 | 12-24 | 70-90[2] |
Table 3: Heck Coupling
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF or Acetonitrile | 80-120 | 12-24 | 60-80 |
| Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | NaOAc (2.0) | DMA | 100-140 | 12-24 | 65-85 |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.0) | NMP | 100-130 | 12-24 | 60-75 |
Experimental Protocols
Note: These are generalized protocols and should be optimized for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.
Suzuki-Miyaura Coupling Protocol
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).
-
Add the degassed solvent (e.g., Toluene/H₂O mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol (Copper-Catalyzed)
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (CuI).
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N).
-
Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Heck Coupling Protocol
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂), and the ligand (e.g., PPh₃), if used.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (e.g., DMF) and the base (e.g., Et₃N).
-
Add the alkene (1.5 equiv.) via syringe.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Caption: Catalyst selection workflow for this compound.
Caption: Generalized experimental workflow for cross-coupling reactions.
References
managing steric hindrance in 5-Bromo-4-fluoro-2-iodopyridine reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for managing reactions involving the sterically hindered substrate, 5-Bromo-4-fluoro-2-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The carbon-iodine (C-I) bond at the C2 position is significantly more reactive than the carbon-bromine (C-Br) bond at the C5 position.[1][2] This is due to the lower bond dissociation energy of the C-I bond, making it more susceptible to oxidative addition to a palladium(0) catalyst.[1][2] This inherent reactivity difference allows for selective functionalization at the C2 position under carefully controlled conditions.
Q2: Why am I observing low or no yield, especially with bulky coupling partners?
A2: Low yields are often a direct consequence of steric hindrance. The fluorine atom at C4 and the pyridine nitrogen create a sterically congested environment around the reactive C2-iodine. This can impede the approach of the palladium catalyst and the subsequent steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often required to overcome this challenge.[3][4]
Q3: What is the most common side reaction, and how can I minimize it?
A3: A common side reaction is hydrodehalogenation, where the iodine or bromine atom is replaced by a hydrogen atom.[5][6] This can be minimized by ensuring a rigorously inert atmosphere, using dry and degassed solvents, and optimizing the choice of base and ligand.[5][6] Sometimes, lowering the reaction temperature can also reduce the rate of this side reaction relative to the desired coupling.[5]
Q4: Can I perform a second coupling reaction at the C5-bromo position?
A4: Yes, sequential coupling is a key synthetic strategy for this molecule. After selectively reacting at the C2-iodo position, the C5-bromo position can be functionalized in a subsequent step. This typically requires more forcing conditions, such as higher temperatures and a more active catalyst system, to activate the stronger C-Br bond.
Troubleshooting Guides
Issue: Low or No Conversion in Cross-Coupling Reactions
Low conversion of the this compound starting material is a common problem, primarily linked to steric hindrance and catalyst inhibition.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: The steric bulk around the C2-iodine may require a highly active catalyst system.
-
Inappropriate Base Selection: The base plays a critical role in the catalytic cycle, and its strength and solubility can be limiting.
-
Solution: Use a strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are effective for Suzuki reactions, while sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig aminations.[5]
-
-
Sub-optimal Reaction Temperature: The reaction may have a high activation energy barrier due to steric repulsion.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition. Temperatures between 80-120 °C are typical.
-
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: Using bulky ligands helps to sterically shield the palladium center and disfavor inhibitory coordination from the pyridine nitrogen.
-
Visual Troubleshooting Workflow: Low Yield
Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.
Comparative Data: Ligand & Base Selection
The choice of ligand and base is critical for overcoming steric hindrance. The following tables provide a summary of common choices for different reaction types, with performance trends based on literature for sterically hindered pyridines.
Table 1: Ligand Selection for Suzuki-Miyaura Coupling
| Ligand | Type | Steric Bulk | Electron Donating | Typical Performance with Hindered Substrates |
| SPhos | Biarylphosphine | High | High | Excellent |
| XPhos | Biarylphosphine | Very High | High | Excellent, good for very bulky partners |
| RuPhos | Biarylphosphine | High | High | Very Good |
| Pd(PPh₃)₄ | Tetrakis | Moderate | Moderate | Often insufficient, leads to low yield |
Table 2: Base Selection for Common Cross-Coupling Reactions
| Reaction Type | Recommended Base | Strength | Key Considerations |
| Suzuki-Miyaura | K₃PO₄, Cs₂CO₃ | Strong | Effective for challenging couplings; solubility can be important. |
| Sonogashira | Et₃N, DIPA | Moderate | Acts as both base and solvent; must be anhydrous. |
| Buchwald-Hartwig | NaOtBu, KOtBu, LHMDS | Very Strong | Required for deprotonating the amine; incompatible with some functional groups.[5] |
Key Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C2
This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the C2-iodo position.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: To the flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regioselective Sonogashira Coupling at C2
This protocol describes a typical procedure for coupling a terminal alkyne at the C2 position.
-
Setup: To a dry Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.5 equiv).[8] Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat gently to 50-60 °C for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Filter through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination at C2
This protocol provides a general method for C-N bond formation at the C2 position.
-
Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the desired amine (1.2 equiv), a strong base (e.g., NaOtBu, 1.5 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a bulky ligand (e.g., RuPhos, 4 mol%) to a Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: After completion, cool to room temperature and dilute with an appropriate organic solvent like diethyl ether or ethyl acetate.
-
Purification: Filter the mixture through a plug of Celite® and concentrate the filtrate. Purify the crude product by column chromatography.
Visual Guides
General Cross-Coupling Workflow
Caption: A standard experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
troubleshooting failed reactions with 5-Bromo-4-fluoro-2-iodopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-fluoro-2-iodopyridine. The content is designed to address common issues encountered during chemical synthesis and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens on this compound in palladium-catalyzed cross-coupling reactions?
The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] Therefore, for this compound, the C-I bond at the 2-position is the most reactive and will typically undergo oxidative addition to the palladium catalyst preferentially. This allows for selective functionalization at this position while leaving the bromo and fluoro groups intact for subsequent transformations.[2][3]
Q2: My reaction is showing low or no conversion of the starting material. What are the most common reasons for this?
Low or no conversion in reactions with this compound can stem from several factors, particularly in cross-coupling reactions:
-
Catalyst Inactivity: The active Pd(0) catalyst is sensitive to oxygen and moisture. Improper handling, impure or improperly dried solvents, or a non-inert atmosphere can lead to catalyst decomposition.[4][5] The formation of a black precipitate ("palladium black") is a visual indicator of this issue.[6]
-
Suboptimal Ligand/Base Combination: The choice of ligand and base is critical. The ligand must stabilize the palladium center, while the base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) or facilitating deprotonation steps.[4][7]
-
Insufficient Temperature: While high temperatures can cause decomposition, some reactions require a certain activation energy to proceed. If the reaction is sluggish at a lower temperature, a careful, incremental increase may be necessary.[7]
-
Reagent Quality: The purity of all reagents, including the solvent, base, and coupling partner, is crucial. Impurities can poison the catalyst.[6]
Q3: I am observing significant formation of side products. What are the most common side reactions and how can I minimize them?
Common side reactions include:
-
Hydrodehalogenation: This is the replacement of a halogen atom (typically bromine or iodine) with a hydrogen atom. It can be caused by the presence of palladium-hydride species, which may form from the base, solvent, or impurities.[2] To minimize this, switch to a milder base (e.g., K₂CO₃, K₃PO₄) and lower the reaction temperature.[2]
-
Homocoupling: Dimerization of the starting material or the coupling partner can occur. In Sonogashira couplings, this is known as Glaser coupling and is often promoted by the copper(I) co-catalyst in the presence of oxygen.[6][8] Ensuring strictly anaerobic conditions is the primary way to prevent this.[8] In some cases, a copper-free Sonogashira protocol may be preferable.[6]
-
Reaction at the Bromine Position: While the iodine is more reactive, forcing conditions (higher temperatures, longer reaction times) can lead to a lack of selectivity and reaction at the C-Br bond.[7] Running the reaction at the lowest effective temperature will maximize selectivity for the C-I bond.[8]
Q4: How should I store and handle this compound?
Like many polyhalogenated heterocyclic compounds, this compound is expected to be sensitive to light and air.[9] It is recommended to store the compound in a dark place, such as in an amber vial, under an inert atmosphere (e.g., argon or nitrogen), and at a refrigerated temperature (2-8°C).[9][10]
Troubleshooting Guides
Issue 1: Low Yield or Stalled Suzuki Coupling Reaction
If you are experiencing low yields or a stalled reaction during a Suzuki coupling with this compound, consider the following troubleshooting steps. The primary goal is selective coupling at the 2-position (C-I bond).
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Quantitative Data Summary: Representative Conditions for Suzuki Coupling
The following table provides starting points for optimizing the selective Suzuki coupling at the C-I bond. Yields are illustrative and will vary based on the specific boronic acid used.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ (2-5 mol%) | Pd(PPh₃)₄ is often effective for selective C-I coupling; Pd₂(dba)₃ can be more active.[11][12] |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines (4-10 mol%) | Bulky ligands can stabilize the catalyst and promote efficient reductive elimination.[2][12] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.) | Milder bases are less likely to cause hydrodebromination side reactions.[2] |
| Solvent | Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O | Degassing of the solvent system is critical to prevent catalyst oxidation.[2][3] |
| Temperature | 80-90 °C | Lower temperatures favor selective reaction at the more reactive C-I bond.[2] |
| Boronic Acid | 1.1 - 1.2 equivalents | A slight excess helps drive the reaction to completion.[3] |
Issue 2: Formation of Alkyne Homocoupling (Glaser) Product in Sonogashira Coupling
A common issue in Sonogashira couplings is the formation of a dimer of the terminal alkyne, known as the Glaser product. This is primarily caused by the copper co-catalyst in the presence of oxygen.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 5-Bromo-3-fluoro-2-iodopyridine | 1260665-95-9 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
preventing debromination in 5-Bromo-4-fluoro-2-iodopyridine reactions
Welcome to the technical support center for reactions involving 5-Bromo-4-fluoro-2-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical transformations while minimizing common side reactions, particularly debromination.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound in cross-coupling reactions?
A1: The main challenge is to achieve selective reaction at one of the halogen positions without triggering undesired side reactions. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl > F.[1][2] This inherent reactivity difference allows for selective functionalization at the C-2 iodo- position. However, a common side reaction is debromination, where the bromine atom at the C-5 position is replaced by a hydrogen atom, leading to reduced yields and purification difficulties.[3][4]
Q2: Why does debromination occur as a side reaction?
A2: Debromination in palladium-catalyzed cross-coupling reactions is often attributed to the formation of palladium-hydride species (Pd-H).[3][5] These species can arise from various sources in the reaction mixture, including the base, solvent (e.g., alcohols, or degradation of DMF), or impurities like water or borane species in boronic acids.[5] The Pd-H species can then react with the pyridine substrate to replace the bromine with a hydrogen atom in a competing catalytic cycle.[6] Factors such as high temperatures and the use of strong bases can promote the formation of these hydride species and thus increase the likelihood of debromination.[4]
Q3: I am observing significant debromination in my reaction. What is the first thing I should adjust in my experimental setup?
A3: The first parameters to investigate are the base and the reaction temperature. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to promote the formation of hydride species that lead to debromination.[3][5] Switching to a milder base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is a highly effective first step to minimize this side reaction.[3][4] Concurrently, lowering the reaction temperature can often increase selectivity by disfavoring the debromination pathway, which may have a higher activation energy.[4]
Q4: How can I confirm that debromination is occurring and quantify it?
A4: The most common methods for detecting and quantifying debromination are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the retention times and mass-to-charge ratios of the components in your reaction mixture to authentic samples of the starting material, desired product, and the potential debrominated byproduct (4-fluoro-2-iodopyridine), you can confirm its presence. Quantitative analysis can be performed by integrating the peak areas in the chromatogram, often using an internal standard for calibration. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the debrominated species in the crude product mixture by observing the disappearance of the bromine-associated signals and the appearance of a new proton signal on the pyridine ring.
Troubleshooting Guide: Minimizing Debromination
Debromination is a common pitfall in cross-coupling reactions with this compound. This guide provides a systematic approach to troubleshoot and mitigate this unwanted side reaction.
Initial Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for addressing debromination issues in your reactions.
Caption: A step-by-step workflow for troubleshooting debromination.
Key Experimental Parameters and Recommendations
The table below summarizes key experimental parameters that influence debromination and provides recommendations for optimizing your reaction conditions.
| Parameter | Condition Promoting Debromination | Recommended Condition to Minimize Debromination | Rationale |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu, LHMDS)[3][5] | Milder inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)[3][4] | Stronger bases can generate hydride species that lead to reductive debromination. Milder bases are less prone to this side reaction. |
| Temperature | High reaction temperatures (e.g., > 100 °C)[4] | Lower to moderate temperatures (e.g., Room Temperature to 80 °C)[3] | Debromination pathways may have a higher activation energy; lower temperatures can improve selectivity for the desired reaction. |
| Catalyst/Ligand | Less stable or highly reactive catalyst systems. | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos)[3][5] | These ligands promote the desired reductive elimination step in the catalytic cycle, outcompeting the debromination pathway.[5] |
| Solvent | Protic solvents (e.g., alcohols) or solvents prone to degradation (e.g., wet DMF)[5] | Anhydrous, aprotic solvents (e.g., 1,4-Dioxane, Toluene, THF)[5] | Protic solvents and water can act as hydride sources, leading to the formation of Pd-H species. |
| Reaction Time | Prolonged reaction times after consumption of the limiting reagent.[4] | Monitor the reaction closely by TLC or LC-MS and stop when the starting material is consumed. | Extended heating can lead to catalyst decomposition and an increase in side reactions, including debromination. |
Experimental Protocols
Here we provide detailed experimental protocols for common cross-coupling reactions with this compound, optimized to minimize debromination.
Selective Suzuki-Miyaura Coupling at the C-2 Position
This protocol details a selective Suzuki-Miyaura coupling at the C-2 (iodo) position of this compound.
Caption: Experimental workflow for a selective Suzuki-Miyaura coupling.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Selective Sonogashira Coupling at the C-2 Position
This protocol outlines a selective Sonogashira coupling with a terminal alkyne at the C-2 (iodo) position.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 equiv)
-
Anhydrous, degassed THF or DMF
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent (THF or DMF) and the amine base (Et₃N or DIPA).
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-6 hours at room temperature.
-
Once the starting material is consumed, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
solvent effects on the reactivity of 5-Bromo-4-fluoro-2-iodopyridine
Technical Support Center: 5-Bromo-4-fluoro-2-iodopyridine
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this versatile building block. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound possesses three distinct halogen atoms, each with differential reactivity in common cross-coupling reactions. The reactivity generally follows the order of bond lability for oxidative addition in palladium-catalyzed reactions: C-I > C-Br > C-F. Therefore, the C-I bond at the 2-position is the most reactive site for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The C-Br bond at the 5-position is the next most reactive site. The C-F bond at the 4-position is the least reactive in cross-coupling reactions but is the most susceptible to nucleophilic aromatic substitution (SNAr).[1][2][3][4]
Q2: How does solvent choice generally affect palladium-catalyzed cross-coupling reactions with this substrate?
A2: Solvents play a critical role in palladium-catalyzed cross-coupling reactions by influencing catalyst solubility, stability, and the rate of key mechanistic steps.[2] Solvent properties like polarity and coordinating ability can:
-
Stabilize Catalytic Species: Polar solvents can stabilize charged intermediates in the catalytic cycle.[2]
-
Mediate Base Solubility: The solubility of inorganic bases (e.g., K₂CO₃, Cs₂CO₃) is highly solvent-dependent, which directly impacts reaction rates.[2]
-
Influence Oxidative Addition: The oxidative addition step, often rate-limiting, is sensitive to solvent polarity.[2] Commonly used solvents include ethereal solvents like 1,4-dioxane and THF, aromatic hydrocarbons such as toluene, and polar aprotic solvents like DMF and acetonitrile. The optimal solvent is highly dependent on the specific reaction, coupling partners, and catalyst system.[5][6][7]
Q3: Which position is most likely to undergo Nucleophilic Aromatic Substitution (SNAr)?
A3: The C-F bond at the 4-position is the most susceptible to SNAr. The fluorine atom's high electronegativity makes the carbon atom it is attached to highly electrophilic. This effect, combined with the electron-withdrawing nature of the pyridine ring nitrogen, stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack at the 4-position.[4][8] The general reactivity for leaving groups in SNAr reactions is F > Cl > Br > I.[8]
Troubleshooting Guides
Low or No Yield in Suzuki Coupling
Issue: You are experiencing low or no conversion in a Suzuki coupling reaction with this compound.
Potential Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming or has been deactivated.
-
Suboptimal Solvent: The chosen solvent may not be suitable for the reaction.
-
Inadequate Base: The base may not be strong enough or soluble enough to promote the reaction.
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen.
-
Solution: Thoroughly degas the reaction mixture and solvents by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[6]
-
Side Reactions in Sonogashira Coupling
Issue: You are observing significant side products in a Sonogashira coupling, such as alkyne homocoupling (Glaser coupling).
Potential Causes and Solutions:
-
Presence of Oxygen: Oxygen can promote the homocoupling of the terminal alkyne.
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions. Rigorous degassing of solvents and reagents is crucial.[6]
-
-
Suboptimal Solvent: The solvent can influence the rates of competing side reactions.
-
Solution: Nonpolar solvents like toluene have been shown to be effective in some cases and can minimize side reactions compared to more polar solvents.[7] A screening of solvents is recommended.
-
-
Copper Co-catalyst: While classic Sonogashira reactions use a copper co-catalyst, this can often promote homocoupling.
-
Solution: Consider using a copper-free Sonogashira protocol. Many modern methods have been developed that do not require a copper co-catalyst.[9]
-
Failure in Buchwald-Hartwig Amination
Issue: Your Buchwald-Hartwig amination reaction is not proceeding as expected.
Potential Causes and Solutions:
-
Incorrect Base: The strength and solubility of the base are critical.
-
Solution: Strong, non-nucleophilic bases like NaOtBu are often effective. For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures.[5]
-
-
Poor Catalyst/Ligand Selection: The choice of palladium precursor and phosphine ligand is crucial.
-
Solution: Screen different phosphine ligands. Sterically hindered biaryl phosphine ligands are often effective. Pre-catalysts can also provide more consistent results.[1]
-
-
Solvent Issues: The solvent can affect catalyst activity and stability.
Data Presentation
Table 1: Illustrative Solvent Effects on Suzuki Coupling Yield
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 1 | Dioxane/H₂O (4:1) | K₂CO₃ | 90 | 8 | 92 |
| 2 | Toluene/H₂O (4:1) | Cs₂CO₃ | 100 | 12 | 88 |
| 3 | DMF/H₂O (5:1) | K₃PO₄ | 80 | 6 | 85 |
| 4 | THF/H₂O (4:1) | K₂CO₃ | 80 | 12 | 75 |
Note: These are representative yields based on general knowledge of Suzuki couplings of similar substrates and may vary.[3][6]
Table 2: Illustrative Solvent Effects on Sonogashira Coupling Yield
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 1 | Toluene | Et₃N | 80 | 6 | 93 |
| 2 | THF | Et₃N | 60 | 8 | 65 |
| 3 | Acetonitrile | Et₃N | 70 | 10 | 70 |
| 4 | DMF | Et₃N | 80 | 6 | 80 |
Note: These are representative yields based on general knowledge of Sonogashira couplings and may vary.[7]
Experimental Protocols
General Procedure for Selective Suzuki Coupling at the C-2 Position
This protocol describes a general method for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[3]
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)[3]
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)[3]
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Under a positive flow of the inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position
This protocol describes a general method for the SNAr reaction of this compound with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., an alcohol, amine, or thiol, 1.2 equiv)
-
Base (e.g., NaH, K₂CO₃, or Et₃N, 1.5 - 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)
Procedure:
-
To a stirred solution of the nucleophile in the anhydrous solvent, add the base at 0 °C (if using a strong base like NaH).
-
After stirring for a short period, add a solution of this compound (1.0 equiv) in the same solvent.
-
Allow the reaction to warm to room temperature or heat as necessary (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench by the addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash chromatography.[8]
Visualizations
Caption: General workflow for a Suzuki cross-coupling reaction.
Caption: Decision tree for troubleshooting low-yielding cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. books.lucp.net [books.lucp.net]
- 8. benchchem.com [benchchem.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 5-Bromo-4-fluoro-2-iodopyridine and Other Halopyridines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Halogenated pyridines stand out as exceptionally versatile building blocks, offering multiple reaction sites for the construction of complex molecular architectures through various cross-coupling and substitution reactions. Among these, polysubstituted halopyridines with a differentiated reactivity pattern of the halogen atoms are highly valuable. This guide provides an objective comparison of 5-Bromo-4-fluoro-2-iodopyridine with other key halopyridines, supported by experimental data, to aid in the selection of the optimal synthetic precursor.
Principles of Reactivity in Halopyridines
The synthetic utility of halopyridines is primarily dictated by the nature and position of the halogen substituents on the pyridine ring. The reactivity of the carbon-halogen (C-X) bond in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, follows a well-established trend: C-I > C-Br > C-Cl >> C-F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—the rate-determining step in many catalytic cycles—more facile for heavier halogens.[1] Consequently, an iodine substituent is the most reactive, followed by bromine and then chlorine. Fluorine is generally unreactive in these transformations.
This differential reactivity is the key to the synthetic utility of polyhalogenated pyridines like this compound, enabling selective and sequential functionalization of the pyridine core.
Comparative Performance in Key Cross-Coupling Reactions
The true value of a polyhalogenated pyridine lies in its performance in widely used synthetic transformations. This section compares the reactivity of this compound with other representative di- and tri-halogenated pyridines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The predictable, high reactivity of the C-I bond in this compound allows for selective coupling at the 2-position under mild conditions, leaving the bromo and fluoro substituents intact for subsequent transformations.
| Halopyridine | Coupling Partner | Catalyst System | Conditions | Yield (%) | Regioselectivity | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90 °C | High (expected) | Selective at C-2 | General Knowledge |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂/PPh₃ (1:4) | Dioxane, 80 °C | 85 | C2-selective | [2] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂/Q-Phos, KF | Toluene/H₂O | 36 | C4 > C2 (2.4:1) | [3] |
| 2-Fluoro-4-iodopyridine | Arylboronic acid | PdCl₂(dppf), Cs₂CO₃ | DMF, 90 °C | Good to Excellent | Selective at C-4 | [4] |
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of alkynylpyridines. Again, the C-I bond of this compound is expected to react selectively, providing a straightforward route to 2-alkynyl-5-bromo-4-fluoropyridines.
| Halopyridine | Coupling Partner | Catalyst System | Conditions | Yield (%) | Regioselectivity | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, rt | High (expected) | Selective at C-2 | General Knowledge |
| 2,4-Dibromopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | THF, rt | Mixture of products | Low | [5] |
| 2,4-Dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF, 100 °C | Moderate | C4-selective | [6] |
| 3-Fluoro-4-iodopyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF/DMF, rt-60°C | Good to Excellent | Selective at C-4 | [7] |
| 6-Bromo-3-fluoro-2-cyanopyridine | Various Alkynes | Pd(PPh₃)₄, CuI, Et₃N | THF, rt | 85-93 | Selective at C-6 | [8] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a crucial transformation for the synthesis of arylamines. The high reactivity of the C-I bond in this compound allows for the selective introduction of an amino group at the 2-position.
| Halopyridine | Coupling Partner | Catalyst System | Conditions | Yield (%) | Regioselectivity | Reference |
| This compound | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 110 °C | High (expected) | Selective at C-2 | General Knowledge |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂/Xantphos, K₂CO₃ | Toluene, 100 °C | Good | C2-selective (20:1 to 50:1) | [9] |
| 2-Fluoro-4-iodopyridine | Aromatic Amines | Pd(OAc)₂/BINAP, K₂CO₃ | Microwave, 30 min | Good | Exclusive at C-4 | [10] |
| 2,6-Dihalopyridines (I, Br, Cl) | Aminothiophenes | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Dioxane, 120 °C | Moderate to High | Reactivity: I > Br > Cl | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these synthetic methods. The following are representative procedures for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, adapted for polyhalogenated pyridines.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the halopyridine (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL), potassium carbonate (2.0 mmol) is added. The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[5]
General Procedure for Sonogashira Coupling
A mixture of the halopyridine (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol) is placed in a Schlenk tube under an argon atmosphere. Anhydrous and degassed triethylamine (3.0 mmol) and the terminal alkyne (1.2 mmol) are then added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an appropriate organic solvent, washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[5][7]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the halopyridine (1.0 mmol), the amine (1.2 mmol), cesium carbonate (2.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.04 mmol). Anhydrous, degassed toluene (5 mL) is added, and the vessel is sealed. The reaction mixture is heated to 110 °C with vigorous stirring. The reaction progress is monitored by LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.[4][9]
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Workflow for selecting a synthetic strategy using halopyridines.
Conclusion
This compound emerges as a highly valuable and versatile building block in organic synthesis. Its key advantage lies in the distinct reactivity of its three halogen substituents, enabling chemists to perform selective, sequential cross-coupling reactions with a high degree of control. The C-I bond provides a reactive handle for a wide range of palladium-catalyzed transformations under relatively mild conditions, while the C-Br bond offers an orthogonal site for subsequent functionalization under more forcing conditions. The C-F bond is generally inert to these coupling reactions, but its presence can significantly influence the electronic properties and biological activity of the final molecule.
In comparison to other di- and tri-halopyridines, this compound offers a more predictable and controllable platform for the synthesis of highly substituted pyridine derivatives. While other polyhalogenated pyridines can also be used for sequential couplings, the well-defined reactivity difference between iodine, bromine, and fluorine in this compound simplifies reaction planning and often leads to cleaner reactions with higher yields of the desired mono-functionalized intermediates. This makes it an ideal choice for the construction of complex molecules in drug discovery and materials science, where precise control over molecular architecture is essential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of C-I vs. C-Br Bonds in 5-Bromo-4-fluoro-2-iodopyridine
For researchers and professionals in drug development and synthetic chemistry, the selective functionalization of polyhalogenated heterocyclic scaffolds is a cornerstone of modern molecular design. The molecule 5-Bromo-4-fluoro-2-iodopyridine presents three distinct carbon-halogen bonds (C-I, C-Br, C-F), each with a unique reactivity profile. This guide provides a comprehensive comparison of the C-I and C-Br bonds in this substrate, supported by fundamental principles and experimental data from analogous systems, to inform strategies for selective chemical modification.
Theoretical Basis for Reactivity Differences
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, the most common method for their functionalization, is predominantly governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] A weaker C-X bond will undergo this step more readily, leading to a faster reaction rate.[1][3]
The general trend for C-X bond strength is C-F > C-Cl > C-Br > C-I.[4][5] Consequently, the reactivity of aryl halides in these reactions follows the inverse order: Ar-I > Ar-Br > Ar-Cl > Ar-F.[1][6][7] This established principle predicts that the C-I bond at the 2-position of this compound will be significantly more reactive than the C-Br bond at the 5-position.
Quantitative Data: Bond Dissociation Energy
Bond Dissociation Energy (BDE) is the primary quantitative measure of bond strength. A lower BDE corresponds to a weaker, more reactive bond. The C-I bond is inherently weaker and longer than the C-Br bond, facilitating its cleavage during the oxidative addition step of a catalytic cycle.[1][8]
| Bond Type | Average Bond Dissociation Energy (kcal/mol) | Average Bond Length (nm) |
| C-Br | ~83 | 0.193 |
| C-I | ~65 | 0.214 |
| Data sourced from representative studies of aryl halides.[5][8][9] |
dot graph TD { rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Logical flow from bond properties to chemical reactivity.
Performance in Cross-Coupling Reactions
The difference in BDE between the C-I and C-Br bonds allows for highly selective functionalization of the 2-position (C-I) while leaving the 5-position (C-Br) intact. This chemoselectivity is reliably observed across a range of common palladium-catalyzed cross-coupling reactions.
Data from a Model System: 2-Bromo-4-iodopyridine
| Reaction Type | Coupling Partner | Catalyst System | Position Reacted | Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | C-4 (Iodo) | 85-95 | [10] |
| Suzuki-Miyaura | Arylboronic Acid | PdCl₂(dppf) / K₃PO₄ | C-4 (Iodo) | 90-98 | [10] |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | C-4 (Iodo) | 85-95 | [10] |
| Buchwald-Hartwig | Aromatic Amine | Pd(OAc)₂ / BINAP / K₂CO₃ | C-4 (Iodo) | Good yields | [11] |
This data clearly demonstrates that under standard conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, selective coupling occurs exclusively at the carbon bearing the iodine atom.[10][11] The C-Br bond remains available for subsequent, typically more forcing, reaction conditions if desired.
Experimental Protocols
The following are generalized protocols for the selective functionalization of the C-I bond in a dihalopyridine substrate like this compound, based on established methodologies.[10] All reactions should be performed using anhydrous solvents under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-Position
This procedure facilitates the formation of a C-C bond between the pyridine ring and an aryl group.
-
Reaction Setup : In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.
-
Reaction : Heat the mixture to 85-100 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the 2-Position
This protocol is used to form a C-C bond between the pyridine ring and a terminal alkyne.[12][13][14]
-
Catalyst Preparation : To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) cocatalyst (e.g., CuI, 4-10 mol%).
-
Reagent Addition : Add an anhydrous amine solvent such as triethylamine (Et₃N) or a mixture of a solvent like THF with an amine base. Stir for 10-15 minutes.
-
Substrate Addition : Add the terminal alkyne (1.2 equiv.) followed by the this compound substrate (1.0 equiv.).
-
Reaction : Stir the reaction mixture at room temperature or warm gently to 40-60 °C if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Once the reaction is complete, filter the mixture through a pad of celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.
-
Purification : Remove the solvent under reduced pressure. The resulting crude material can be purified by flash column chromatography.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: General experimental workflow for selective cross-coupling.
Conclusion
The comparison between the C-I and C-Br bonds in this compound is unequivocal. Based on the fundamental principle of bond dissociation energies, the C-I bond at the 2-position is substantially weaker and therefore more reactive than the C-Br bond at the 5-position.[1][6] This reactivity differential is reliably exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, to achieve highly selective functionalization at the iodo-substituted position. This inherent and predictable chemoselectivity makes this compound a valuable and versatile building block for the synthesis of complex, highly substituted pyridine derivatives in pharmaceutical and materials science research.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 9. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
Validating the Structure of 5-Bromo-4-fluoro-2-iodopyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the structural validation of 5-Bromo-4-fluoro-2-iodopyridine and its derivatives. Due to the limited availability of public experimental data for this specific compound, this guide leverages data from structurally similar halogenated pyridines to provide expected analytical outcomes and detailed experimental protocols. This approach offers a robust framework for researchers working with novel pyridine derivatives.
Spectroscopic and Crystallographic Data Comparison
The structural elucidation of halogenated pyridines relies on a combination of spectroscopic and crystallographic techniques. The following tables summarize the expected data for this compound based on documented data for its analogues.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on known substituent effects in pyridine rings.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |
| H-3 | ~ 8.0 - 8.3 | ~ 110 - 115 | d, J(H,F) ≈ 4-6 Hz |
| H-6 | ~ 7.6 - 7.9 | ~ 145 - 150 | d, J(H,F) ≈ 2-3 Hz |
| C-2 | - | ~ 95 - 100 | - |
| C-3 | ~ 110 - 115 | - | d, J(C,F) ≈ 15-20 Hz |
| C-4 | - | ~ 160 - 165 | d, J(C,F) ≈ 240-260 Hz |
| C-5 | - | ~ 120 - 125 | d, J(C,F) ≈ 5-10 Hz |
| C-6 | ~ 145 - 150 | - | d, J(C,F) ≈ 2-5 Hz |
Note: Predicted values are relative to TMS and are based on data from related fluorinated and halogenated pyridines. Actual values may vary depending on the solvent and specific derivative.
Table 2: Mass Spectrometry Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and fragmentation of a molecule. For this compound, the isotopic patterns of bromine and iodine are key identifiers.
| Technique | Ion | Predicted m/z | Comments |
| EI-MS | [M]⁺ | 318, 320 | Molecular ion with characteristic 1:1 isotopic pattern for Bromine. |
| [M-I]⁺ | 191, 193 | Loss of an iodine radical. | |
| [M-Br]⁺ | 239 | Loss of a bromine radical. | |
| [M-I-F]⁺ | 172, 174 | Subsequent loss of a fluorine radical. | |
| ESI-MS | [M+H]⁺ | 319, 321 | Protonated molecule, useful for softer ionization. |
Table 3: X-ray Crystallography Parameters for a Related Derivative
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While data for the target compound is not available, the following data for a related bromo-fluoro-pyridine derivative illustrates typical parameters.
| Parameter | Value for 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine [1] |
| Crystal System | Monoclinic[1] |
| Space Group | P2₁/c[1] |
| a (Å) | 3.9376 (4)[1] |
| b (Å) | 20.999 (3)[1] |
| c (Å) | 13.2700 (15)[1] |
| β (°) | 95.035 (7)[1] |
| V (ų) | 1093.0 (2)[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and connectivity of atoms.
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm assignments.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition.
-
Instrumentation: A mass spectrometer with Electron Ionization (EI) and/or Electrospray Ionization (ESI) source.
-
Procedure:
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or by infusion (for solutions in ESI).
-
Ionization:
-
EI: Use a standard electron energy of 70 eV.
-
ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the ESI source.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.
-
3. X-ray Crystallography
-
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.
-
Instrumentation: Single-crystal X-ray diffractometer.
-
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate bond lengths, bond angles, and other geometric parameters.
-
Visualizing Experimental Workflows
Synthesis and Validation Workflow
The following diagram illustrates a typical workflow for the synthesis and structural validation of a this compound derivative.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of 5-Bromo-4-fluoro-2-iodopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of halogen atoms on a pyridine ring offers a powerful tool for modulating the pharmacological properties of small molecules. The highly functionalized scaffold of 5-Bromo-4-fluoro-2-iodopyridine presents a versatile starting point for the synthesis of novel compounds with significant therapeutic potential. The distinct reactivity of the iodo, bromo, and fluoro substituents allows for selective chemical modifications, paving the way for the development of targeted therapies. This guide provides a comparative overview of the biological activities observed in compounds structurally related to derivatives of this compound, supported by experimental data and detailed protocols.
Antimicrobial Activity: A New Frontier in Combating Resistance
Halogenated pyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The introduction of halogens can enhance the antimicrobial efficacy of a compound by increasing its lipophilicity, thereby improving its ability to penetrate microbial cell membranes.
A study on pyridine-indole compounds revealed potent in vitro antibacterial activity against M. tuberculosis H37Rv.[1] Notably, compounds bearing methoxy and bromo substituents on the indole ring, coupled to a pyridine moiety, exhibited significant minimum inhibitory concentrations (MICs).[1] Another series of N-alkylated pyridine-based organic salts showed notable antibacterial and antibiofilm activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1]
Table 1: Comparative Antimicrobial Activity of Substituted Pyridine Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyridine-Indole 76a | M. tuberculosis H37Rv | 1.6989 µM | Isoniazid | Not specified |
| Pyridine-Indole 76b | M. tuberculosis H37Rv | 2.9139 µM | Ethambutol | Not specified |
| N-alkylated Pyridine 66 | S. aureus | 100 (56% inhibition) | Not specified | Not specified |
| N-alkylated Pyridine 66 | E. coli | 100 (55% inhibition) | Not specified | Not specified |
Anticancer Activity: Targeting Key Signaling Pathways
The pyridine scaffold is a common feature in numerous kinase inhibitors and other anticancer agents. The unique electronic properties conferred by halogen substitution can lead to enhanced binding affinity and selectivity for specific biological targets. While direct anticancer data for derivatives of this compound is not extensively available, related halogenated pyridines and their fused heterocyclic systems have shown significant antiproliferative effects.
For instance, a series of bromo-substituted imidazo[4,5-b]pyridines demonstrated potent antiproliferative activity against various human cancer cell lines.[2] Compound 8 , a bromo-substituted imidazo[4,5-b]pyridine bearing a 4-cyanophenyl group, potently inhibited the proliferation of HeLa, SW620, and HepG2 cells with IC50 values in the low micromolar range.[2]
Table 2: Comparative Anticancer Activity of Bromo-Substituted Imidazo[4,5-b]pyridines
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8 | HeLa (Cervical Cancer) | 1.8 | Etoposide | 1.5 |
| 8 | SW620 (Colon Cancer) | 3.2 | Etoposide | 2.3 |
| 8 | HepG2 (Liver Cancer) | 2.1 | Doxorubicin | 0.9 |
| 14 | SW620 (Colon Cancer) | 0.7 | Etoposide | 2.3 |
A key signaling pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.[3][4][5] The development of inhibitors targeting components of this pathway is a major focus of cancer drug discovery. The structural features of derivatives from this compound make them promising candidates for the design of novel PI3K/Akt/mTOR pathway inhibitors.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway, a critical target in cancer therapy.
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[6][7][8]
-
Inoculum Preparation:
-
Select three to five well-isolated colonies of the test microorganism from an agar plate culture.
-
Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[9]
-
Dilute the standardized inoculum in broth to the final required concentration for the assay (typically 5 x 10^5 CFU/mL).
-
-
Assay Plate Preparation:
-
Perform serial twofold dilutions of the test compound in broth in a 96-well microtiter plate.
-
The final volume in each well should be 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well (except the negative control).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
In Vitro Kinase Assay (Generic Protocol)
This protocol outlines a general procedure for measuring the inhibitory activity of a compound against a specific protein kinase.[10][11]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain the desired final concentrations.
-
Prepare solutions of the kinase enzyme and its specific substrate in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 5 µL of the kinase enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a pre-mixed solution of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the kinase activity. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[12]
-
Luminescence-based assay: Using a system like ADP-Glo™ that measures the amount of ADP produced during the reaction.[13]
-
Fluorescence-based assay: Using a fluorescently labeled substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Below is a workflow diagram for a typical in vitro kinase assay.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. myadlm.org [myadlm.org]
- 10. In vitro kinase assay [protocols.io]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalysts for the Selective Functionalization of 5-Bromo-4-fluoro-2-iodopyridine
For researchers, scientists, and professionals in drug development, the strategic functionalization of polyhalogenated heterocycles like 5-Bromo-4-fluoro-2-iodopyridine is a critical step in the synthesis of complex molecules for pharmaceuticals and materials science. The differential reactivity of the carbon-halogen bonds on the pyridine ring allows for selective cross-coupling reactions. The carbon-iodine (C-I) bond is more readily activated by palladium(0) catalysts in the oxidative addition step of the catalytic cycle compared to the carbon-bromine (C-Br) bond, following the general reactivity trend of C-I > C-Br > C-Cl.[1][2] This inherent reactivity difference enables the selective functionalization at the 2-position (iodo) while leaving the 5-position (bromo) intact for subsequent transformations.
This guide provides a comparative analysis of various palladium catalytic systems for key cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—to facilitate informed decisions for achieving high regioselectivity and yields.
Comparative Performance of Palladium Catalysts
The selection of the palladium precursor, ligand, base, and solvent system is crucial for controlling the reaction's outcome.[2] Milder reaction conditions typically favor reaction at the more reactive C-I bond.[1] The following tables summarize the performance of various palladium catalysts for the selective coupling at the C-2 (iodo) position of dihalopyridine substrates.
Table 1: Catalyst Performance in Selective Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2 mol%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, allowing for lower catalyst loading.[1] |
| PdCl₂(dppf) (3 mol%) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids.[1] |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | ~85-95 | Classic catalyst with high selectivity for the C-I bond.[3] |
Table 2: Catalyst Performance in Selective Sonogashira Coupling
| Catalyst Precursor | Co-catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) / PPh₃ | Piperidine | DMF | 60 | 6 | ~85-95 | Common and highly effective system for C-I bond coupling.[1] |
| Pd(PPh₃)₄ (5 mol%) | CuI (5 mol%) | Et₃N | THF | RT | 16 | High | Classic conditions, high selectivity for the C-I bond is achievable.[1][3] |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | ~80-96 | Effective for coupling various terminal alkynes.[1] |
Table 3: Catalyst Performance in Selective Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | High | Effective for coupling with various amines.[1] |
| Pd₂(dba)₃ (2 mol%) | Xantphos (4 mol%) | NaOtBu | Dioxane | 80-110 | 6-18 | ~80-95 | Selective amination at the C-I position is expected.[3] |
| Pd(OAc)₂ | BINAP | K₂CO₃ | Dioxane | MW (30 min) | 0.5 | Good | Exclusive coupling at the 4-position of 2-fluoro-4-iodopyridine.[1][4] |
Experimental Protocols
The following are generalized procedures for palladium-catalyzed cross-coupling reactions on this compound, designed for selective functionalization at the C-2 position. Optimization may be necessary for specific substrates.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., DMF, 5 mL)[1]
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, and base.[1]
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[1]
-
Add the degassed solvent via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.[1]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography.[3]
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Copper(I) co-catalyst (e.g., CuI, 0.05 equiv)
-
Base (e.g., Et₃N, 3.0 equiv)
-
Degassed solvent (e.g., THF, 5 mL)[1]
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the this compound, palladium catalyst, and copper(I) co-catalyst.[1]
-
Add the degassed solvent and the amine base.[1]
-
Add the terminal alkyne dropwise to the mixture.[1]
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time.[1]
-
Monitor progress by TLC or LC-MS.[1]
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.[1]
-
Concentrate the filtrate and purify the residue by column chromatography.[1]
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv)
-
Ligand (e.g., Xantphos, 0.04 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene, 5 mL)[1]
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.[1]
-
Add the this compound and the amine.[1]
-
Add the degassed solvent.[1]
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).[1]
-
After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.[1]
-
Dilute with a suitable organic solvent and filter through celite.[1]
-
Concentrate the filtrate and purify the crude product via column chromatography.[1]
Visualizations
The following diagrams illustrate the generalized workflow for a comparative study and the fundamental catalytic cycle governing these transformations.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[5]
References
A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-4-fluoro-2-iodopyridine
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a critical checkpoint in the synthesis of novel compounds. The presence of impurities, even in trace amounts, can significantly alter the compound's physicochemical properties, biological activity, and safety profile. This guide provides a comprehensive comparison of standard analytical techniques for evaluating the purity of synthesized 5-Bromo-4-fluoro-2-iodopyridine, a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. We present objective comparisons with structurally similar alternatives and provide detailed experimental protocols and representative data to aid in the selection and implementation of appropriate purity assessment strategies.
Physicochemical Properties and Alternatives
This compound is a polysubstituted aromatic heterocycle. Its purity is crucial for predictable reactivity in subsequent synthetic steps and for accurate interpretation of biological screening results. For comparative purposes, we will consider two structurally isomeric alternatives: 5-Bromo-3-fluoro-2-iodopyridine and 2-Bromo-5-fluoro-4-iodopyridine. The subtle differences in the positions of the halogen substituents can influence their analytical behavior and potential impurity profiles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Reported Purity (%) |
| This compound | C₅H₂BrFIN | 301.88 | Off-white to pale yellow solid | >98% |
| 5-Bromo-3-fluoro-2-iodopyridine | C₅H₂BrFIN | 301.88 | Solid or semi-solid | ~97%[1] |
| 2-Bromo-5-fluoro-4-iodopyridine | C₅H₂BrFIN | 301.88 | Off-white powder | ~98%[2][3] |
Core Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of modern purity determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. For compounds like this compound, reversed-phase HPLC is typically the method of choice.
Table 2: Representative HPLC Purity Data
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 8.52 | 99.2 |
| Impurity 1 (e.g., starting material) | 4.15 | 0.3 |
| Impurity 2 (e.g., regioisomer) | 7.98 | 0.5 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities. It provides both chromatographic separation and mass spectral data, aiding in the structural elucidation of unknown components.
Table 3: Representative GC-MS Data
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 12.34 | 301 | 174, 127, 95 |
| 5-Bromo-3-fluoro-2-iodopyridine | 11.98 | 301 | 174, 127, 95 |
| 2-Bromo-5-fluoro-4-iodopyridine | 12.15 | 301 | 174, 127, 95 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural confirmation and can be used for quantitative analysis (qNMR). ¹H and ¹⁹F NMR are particularly informative for fluorinated compounds.
Table 4: Representative ¹H NMR Data (in CDCl₃)
| Compound | Chemical Shift (ppm) | Multiplicity | Assignment |
| This compound | 8.25 | d | H-6 |
| 7.50 | d | H-3 | |
| 5-Bromo-3-fluoro-2-iodopyridine | 8.10 | s | H-6 |
| 7.65 | d | H-4 | |
| 2-Bromo-5-fluoro-4-iodopyridine | 8.40 | s | H-6 |
| 7.90 | d | H-3 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
0-5 min: 30% Acetonitrile
-
5-25 min: 30% to 90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30.1-35 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in acetonitrile.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum.
-
Data Processing: Process the data with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Visualizing the Purity Assessment Workflow
A logical workflow ensures a comprehensive evaluation of the synthesized compound.
Caption: General workflow for the purity assessment of a synthesized compound.
Comparative Analysis Logic
The choice of analytical techniques and the interpretation of their results follow a logical progression to compare the target compound with its alternatives.
Caption: Logical workflow for the comparative purity analysis.
References
Unlocking Chemical Diversity: A Comparative Guide to 5-Bromo-4-fluoro-2-iodopyridine in Library Synthesis
For researchers, scientists, and drug development professionals, the efficient construction of diverse molecular libraries is a cornerstone of modern drug discovery. The choice of building blocks is paramount, dictating the scope of accessible chemical space and the synthetic feasibility of novel compounds. Among the vast array of heterocyclic scaffolds, polysubstituted pyridines are of particular interest due to their prevalence in approved drugs and bioactive molecules. This guide provides a comprehensive comparison of 5-Bromo-4-fluoro-2-iodopyridine as a strategic building block for library synthesis, evaluating its performance against other halogenated pyridines and offering insights into its application in the synthesis of kinase inhibitors.
The unique arrangement of three different halogen atoms on the pyridine ring of this compound offers a powerful platform for sequential and regioselective functionalization. This trisubstituted scaffold allows for a programmed introduction of various substituents through a series of orthogonal cross-coupling reactions, enabling the rapid generation of a multitude of structurally diverse molecules from a single starting material.
Performance in Key Cross-Coupling Reactions: A Comparative Analysis
The primary advantage of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl > C-F.[1] This inherent reactivity difference allows for selective functionalization at the 2-position (iodine) under milder conditions, while the bromine at the 5-position and the fluorine at the 4-position remain intact for subsequent transformations.
To illustrate this advantage, we compare the expected performance of this compound with other commercially available di- and tri-substituted pyridine building blocks in three widely used cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Building Block | Coupling Partner | Typical Catalyst/Base | Expected Regioselectivity | Relative Yield | Reference |
| This compound | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Highly selective at C-2 | High | Inferred from[2] |
| 2-Bromo-4-iodopyridine | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Highly selective at C-4 | High | [2] |
| 2,4-Dibromopyridine | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Mixture of C-2 and C-4, and di-substituted | Moderate | [2] |
| 5-Bromo-2,4-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Preferential at C-5 (Br) | Good | [3] |
Table 2: Comparative Performance in Sonogashira Coupling
| Building Block | Coupling Partner | Typical Catalyst/Base | Expected Regioselectivity | Relative Yield | Reference |
| This compound | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Highly selective at C-2 | High | Inferred from[2] |
| 2-Bromo-4-iodopyridine | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Highly selective at C-4 | High | [2] |
| 2,4-Dibromopyridine | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Mixture of C-2 and C-4, and di-substituted | Moderate | [2] |
| 6-Bromo-3-fluoro-2-cyanopyridine | Terminal alkyne | Pd(PPh₃)₄ / CuI / Et₃N | Selective at C-6 | High | [4] |
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Building Block | Coupling Partner | Typical Catalyst/Base | Expected Regioselectivity | Relative Yield | Reference |
| This compound | Amine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Highly selective at C-2 | High | Inferred from[2] |
| 2-Bromo-4-iodopyridine | Amine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Highly selective at C-4 | High | [2] |
| 2,4-Dibromopyridine | Amine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Mixture of C-2 and C-4, and di-substituted | Moderate | [2] |
| 5-Bromo-2-chloropyrimidine | Aniline | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Preferential at C-5 (Br) | Good | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful library synthesis. The following are representative procedures for the sequential functionalization of this compound.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-2 Position
-
Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), Potassium carbonate (K₂CO₃, 2.0 equiv), 1,4-Dioxane, and Water.
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Add Pd(PPh₃)₄ to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromo-4-fluoropyridine.
-
Protocol 2: Subsequent Sonogashira Coupling at the C-5 Position
-
Materials: 2-Aryl-5-bromo-4-fluoropyridine (from Protocol 1, 1.0 equiv), Terminal alkyne (1.2 equiv), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv), Copper(I) iodide (CuI, 0.05 equiv), Triethylamine (Et₃N), and Anhydrous THF.
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 2-Aryl-5-bromo-4-fluoropyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous and degassed THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature for 6-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 2-aryl-5-alkynyl-4-fluoropyridine.
-
Application in Kinase Inhibitor Library Synthesis
The pyridine scaffold is a privileged structure in the design of kinase inhibitors, often mimicking the hinge-binding motif of ATP.[5] The ability to rapidly generate a library of diverse polysubstituted pyridines makes this compound an exceptionally valuable tool for structure-activity relationship (SAR) studies in kinase inhibitor development.
The sequential functionalization allows for the systematic variation of substituents at the 2, 5, and potentially the 4-position (via nucleophilic aromatic substitution of the fluorine), targeting different pockets within the kinase active site.
Caption: Sequential functionalization of this compound.
The above workflow illustrates a logical approach to library synthesis. The initial Suzuki coupling at the C-2 position can introduce a key pharmacophore that interacts with the hinge region of a target kinase. Subsequent Sonogashira coupling at the C-5 position allows for the exploration of a solvent-exposed region, often leading to improved potency and selectivity. Finally, nucleophilic aromatic substitution of the fluorine at C-4 can be employed to introduce further diversity and fine-tune the physicochemical properties of the compounds.
Conclusion
This compound stands out as a highly versatile and strategic building block for the synthesis of diverse chemical libraries. Its key advantages include:
-
Orthogonal Reactivity: The distinct reactivity of the three halogen substituents enables programmed and regioselective functionalization.
-
Rapid Diversity Generation: A multitude of derivatives can be synthesized from a single, readily accessible starting material, accelerating the drug discovery process.
-
Access to Novel Chemical Space: The unique substitution pattern provides access to novel pyridine-based scaffolds that may not be easily accessible through other synthetic routes.
While the initial cost of this trisubstituted pyridine may be higher than simpler dihalogenated pyridines, the efficiency and diversity it offers in library synthesis can lead to significant long-term savings in time and resources. For research teams focused on the discovery of novel therapeutics, particularly in the area of kinase inhibitors, this compound represents a powerful tool to navigate and exploit new areas of chemical space.
References
- 1. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. benchchem.com [benchchem.com]
A Cost-Benefit Analysis of 5-Bromo-4-fluoro-2-iodopyridine in Drug Discovery and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Polyhalogenated pyridines, in particular, serve as versatile building blocks, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive cost-benefit analysis of 5-Bromo-4-fluoro-2-iodopyridine, a tri-substituted pyridine, by comparing its predicted performance and cost-effectiveness against other di- and tri-halogenated pyridine alternatives. The analysis is based on established principles of chemical reactivity and available experimental data for structurally similar compounds.
Introduction to Polyhalogenated Pyridines in Synthesis
Polyhalogenated pyridines are highly valuable precursors in organic synthesis, primarily due to their utility in transition-metal-catalyzed cross-coupling reactions. The differential reactivity of various halogen substituents (I > Br > Cl > F) allows for selective and sequential functionalization, providing a powerful tool for creating diverse molecular libraries for drug discovery and other applications. The choice of a specific polyhalogenated pyridine building block is often a trade-off between reactivity, selectivity, and cost.
Analysis of this compound
This compound possesses three different halogen atoms, each offering a distinct reactivity profile. This unique combination allows for a high degree of control in sequential cross-coupling reactions.
Predicted Reactivity Profile:
-
Iodine at C2: The carbon-iodine bond is the most labile among the carbon-halogen bonds, making the C2 position the most reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[1][2] This high reactivity allows for selective functionalization at this position under mild reaction conditions.
-
Bromine at C5: The carbon-bromine bond is less reactive than the C-I bond but significantly more reactive than the C-F bond.[1] This allows for a second cross-coupling reaction to be performed at the C5 position after the C2 position has been functionalized.
-
Fluorine at C4: The carbon-fluorine bond is the strongest and generally unreactive in typical palladium-catalyzed cross-coupling reactions. However, the fluorine atom can influence the electronic properties of the pyridine ring and can be a site for nucleophilic aromatic substitution (SNAr) under specific conditions. Its presence is also often desired in final drug candidates for its ability to modulate pharmacokinetic and pharmacodynamic properties.
This tri-functionalization offers a distinct advantage in complex multi-step syntheses where precise control over the sequence of bond formation is critical.
Comparative Analysis with Alternative Halogenated Pyridines
The utility of this compound can be best understood by comparing it with other commercially available halogenated pyridines that might be considered for similar synthetic strategies.
Table 1: Comparison of Physicochemical Properties and Predicted Reactivity
| Compound | Structure | Molecular Weight | Key Features | Predicted Reactivity Order for Cross-Coupling |
| This compound | C₅H₂BrFIN | 301.88 | Three distinct reactive sites for sequential coupling. Fluorine for property modulation. | C2 (Iodo) > C5 (Bromo) >> C4 (Fluoro) |
| 2-Bromo-4-iodopyridine [3][4] | C₅H₃BrIN | 283.89 | Two distinct reactive sites. Lacks the fluorine substituent. | C4 (Iodo) > C2 (Bromo) |
| 2-Bromo-5-fluoropyridine [5] | C₅H₃BrFN | 175.99 | One primary reactive site (Bromo). Fluorine for property modulation. | C2 (Bromo) |
| 2,4-Dibromo-5-fluoropyridine | C₅H₂Br₂FN | 254.88 | Two bromine atoms with potential for differential reactivity based on position. | C2 > C4 (positional reactivity) |
| 5-Bromo-2-iodopyridine [6][7] | C₅H₃BrIN | 283.89 | Two distinct reactive sites. Different substitution pattern compared to 2-bromo-4-iodopyridine. | C2 (Iodo) > C5 (Bromo) |
Table 2: Cost-Benefit Analysis
| Compound | Representative Price (USD/gram) | Synthetic Versatility | Cost-Effectiveness |
| This compound | ~$537 (for 1g) | Very High (three distinct reactive sites) | Lower, due to high initial cost. Justified for complex syntheses requiring high regioselectivity. |
| 2-Bromo-4-iodopyridine | ~$18.4 (for 5g)[3] | High (two distinct reactive sites) | High, offers good balance of versatility and cost for sequential couplings. |
| 2-Bromo-5-fluoropyridine | ~$15 (for 5g) | Moderate (one primary reactive site) | Very high, excellent for introducing a single functional group with fluorine modulation. |
| 2,4-Dibromo-5-fluoropyridine | ~$120 (for 1g) (estimated) | Moderate to High (potential for selective coupling) | Moderate, costlier than di-substituted pyridines, selectivity can be challenging. |
| 5-Bromo-2-iodopyridine | ~$5.23 (for 25g)[7] | High (two distinct reactive sites) | Very high, cost-effective option for sequential couplings with a different substitution pattern. |
Note: Prices are approximate and subject to change based on supplier and purity.
Experimental Protocols
While specific experimental data for this compound is scarce, the following are representative protocols for cross-coupling reactions that can be adapted for this substrate and its alternatives. The key to achieving selectivity with polyhalogenated pyridines is the careful control of reaction conditions.[2]
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo Position
This protocol is designed to selectively couple a boronic acid at the most reactive carbon-iodine bond, leaving the bromo and fluoro groups intact for subsequent reactions.
-
Materials: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (2.0 mmol), 1,4-Dioxane (8 mL), Water (2 mL).
-
Procedure:
-
To a dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Sequential Sonogashira Coupling
Following the initial Suzuki coupling at the C2 position, a Sonogashira coupling can be performed at the C5 (bromo) position.
-
Materials: The product from Protocol 1 (1.0 mmol), Terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.05 mmol), Triethylamine (3 mL), Anhydrous THF (10 mL).
-
Procedure:
-
To a dried Schlenk flask, add the product from the first coupling step, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at a slightly elevated temperature (e.g., 50-60°C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate and purify by column chromatography.
-
Visualizing Synthetic Pathways and Logic
Diagram 1: Sequential Cross-Coupling Strategy
Caption: A typical sequential cross-coupling workflow for this compound.
Diagram 2: Cost vs. Versatility Logic
Caption: Relationship between cost and synthetic versatility for pyridine building blocks.
Conclusion
This compound represents a highly versatile, albeit premium-priced, building block for complex organic synthesis. Its primary benefit lies in the predictable and selective reactivity of its three distinct halogen substituents, which allows for intricate molecular design and the efficient construction of highly functionalized pyridine derivatives.
Cost-Benefit Summary:
-
High-Cost, High-Reward: The high initial cost of this compound is a significant consideration. However, for complex, multi-step syntheses where regioselectivity is paramount, the investment can be justified by potentially higher overall yields, reduced purification challenges, and shorter synthetic routes compared to using less functionalized precursors that may require additional steps for halogen introduction or protection/deprotection.
-
Alternatives for Simpler Syntheses: For less complex synthetic targets, more economical alternatives such as 2-bromo-4-iodopyridine or 5-bromo-2-iodopyridine offer excellent versatility for sequential couplings at a fraction of the cost. For single functionalization, simple bromofluoropyridines are the most cost-effective choice.
Ultimately, the decision to use this compound should be based on a careful evaluation of the specific synthetic goals, the complexity of the target molecule, and the overall project budget. For researchers pushing the boundaries of molecular design in drug discovery and materials science, the unique capabilities of this tri-halogenated pyridine may well outweigh its premium price tag.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-4-iodopyridine | 100523-96-4 [sigmaaldrich.com]
- 4. 2-Bromo-4-iodopyridine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. 5-Bromo-2-iodopyridine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Safety Operating Guide
Essential Safety and Operational Guide for 5-Bromo-4-fluoro-2-iodopyridine
For immediate use by researchers, scientists, and drug development professionals. This guide details the essential personal protective equipment (PPE), handling protocols, and disposal procedures for 5-Bromo-4-fluoro-2-iodopyridine to ensure laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following table summarizes the recommended PPE based on the potential hazards of this and structurally similar halogenated pyridines.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EU EN166 or US NIOSH standards. A face shield should be worn over goggles when a splash hazard exists.[1] | To protect against splashes and vapors that can cause serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant, impervious gloves such as nitrile rubber, inspected before use.[4][5] Double gloving may be necessary for tasks with a higher risk of exposure.[6] | To prevent skin contact, which may be harmful.[7] Gloves should be changed immediately upon contamination.[5][6] |
| Body Protection | A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[1][6] Clothing worn underneath should be made of natural fibers like cotton.[6] | To protect against accidental skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][7] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][5] | To prevent inhalation of harmful dust, vapors, or mests.[4] |
| Foot Protection | Closed-toe shoes that cover the entire foot are mandatory.[6] | To protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling and storage are critical to minimize exposure and maintain the integrity of this compound.
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and in good working order.[1]
-
The designated work area, typically a chemical fume hood, should be clean and uncluttered.[1][6]
-
Verify that all necessary PPE is available and in good condition.[6]
Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.[8]
-
Do not eat, drink, or smoke in the work area.[1]
Post-Handling:
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[6]
-
Decontaminate the work surface and any equipment used.[6]
-
Remove and properly dispose of contaminated PPE.
Disposal Plan
This compound and any contaminated materials must be treated as hazardous waste.
Waste Identification and Segregation:
-
Solid Waste: Place any solid this compound waste and contaminated disposable materials (e.g., weighing paper, gloves, bench paper) into a designated, sealable, and clearly labeled "Halogenated Organic Solid Waste" container.[9]
-
Liquid Waste: Collect any solutions containing this compound in a designated, sealable, and clearly labeled "Halogenated Organic Liquid Waste" container.[9]
Storage and Disposal:
-
Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[2][4]
-
Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management company.[9]
-
Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[9]
Experimental Protocols
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[8]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8]
Accidental Release Measures:
-
Evacuate personnel to a safe area.[8]
-
Ensure adequate ventilation.[8]
-
Avoid dust formation.[8]
-
Wear appropriate personal protective equipment.[8]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[8]
-
Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[8]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. ehs.ucsf.edu [ehs.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
